Technical Documentation Center

(3-Methylazetidin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Methylazetidin-2-yl)methanol

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for (3-Methylazetidin-2-yl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Methylazetidin-2-yl)methanol For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Methylazetidin-2-yl)methanol

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds.[1][2][3] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for (3-Methylazetidin-2-yl)methanol, a substituted azetidine of interest in medicinal chemistry.

The four-membered azetidine ring is a privileged scaffold in drug discovery, but its strained nature can lead to complex and sometimes counterintuitive NMR spectra.[4] This guide will provide a detailed analysis of the expected spectral features of (3-Methylazetidin-2-yl)methanol, a robust experimental protocol for data acquisition, and a logical framework for spectral interpretation, grounded in established principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available experimental spectrum for (3-Methylazetidin-2-yl)methanol is not readily found, a detailed prediction can be made based on the analysis of structurally similar azetidine derivatives.[5][6][7] The expected chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, the rigid geometry of the four-membered ring, and the presence of the methyl and hydroxymethyl substituents.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be complex due to the presence of a chiral center and the diastereotopicity of methylene protons.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2~3.5 - 3.8Multiplet1HJ(H2, H3), J(H2, CH₂OH)
H3~2.5 - 2.8Multiplet1HJ(H3, H2), J(H3, H4a), J(H3, H4b), J(H3, CH₃)
H4a (cis to CH₃)~3.2 - 3.5Multiplet1HJ(H4a, H4b), J(H4a, H3)
H4b (trans to CH₃)~2.9 - 3.2Multiplet1HJ(H4b, H4a), J(H4b, H3)
CH₂OH~3.6 - 3.9 (diastereotopic)Multiplet2HJ(CH₂OH, H2)
CH₃~1.1 - 1.3Doublet3HJ(CH₃, H3)
NHBroad, solvent dependentSinglet (broad)1H-
OHBroad, solvent dependentSinglet (broad)1H-
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide key information on the number of distinct carbon environments.[2] Due to the chirality of the molecule, all four carbons of the azetidine ring and the two carbons of the substituent are expected to be chemically non-equivalent.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~60 - 65
C3~35 - 40
C4~45 - 50
CH₂OH~65 - 70
CH₃~15 - 20

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to yield clean, well-resolved spectra.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of purified (3-Methylazetidin-2-yl)methanol.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Methanol-d₄ or DMSO-d₆ are recommended to ensure the exchangeable NH and OH protons are visible. Chloroform-d is also an option, though proton exchange may be slower.[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is observed, filter the sample through a small plug of glass wool in a Pasteur pipette to prevent poor shimming.[4]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to resolve complex multiplets.[5]

  • Shimming: Carefully shim the magnetic field on the sample to achieve optimal resolution and peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for each carbon.

    • Spectral Width: Approximately 220-240 ppm.

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2-5 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[3]

Data Processing and Interpretation

1. 1D Spectra Processing:

  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., methanol-d₄ at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).[8][9]

2. Spectral Interpretation:

  • ¹H NMR Analysis:

    • Integration: The relative integrals of the signals should correspond to the number of protons in each environment.

    • Chemical Shift: The positions of the signals provide clues about the electronic environment of the protons.[1]

    • Multiplicity and Coupling Constants: The splitting patterns reveal the number of neighboring protons. The magnitude of the coupling constants (J-values) can provide stereochemical information.[7]

  • ¹³C NMR Analysis:

    • The number of signals confirms the number of unique carbon environments.

    • The chemical shifts indicate the type of carbon (e.g., sp³ hybridized).[2]

  • 2D NMR Analysis:

    • COSY: Trace the connectivity from one proton to its neighbors. For instance, a cross-peak between the H2 and H3 signals would confirm their vicinal relationship.

    • HSQC: Assign the carbon signals based on the known proton assignments.

    • HMBC: Use long-range correlations to confirm the overall structure. For example, a correlation between the methyl protons and C2 and C4 would solidify the assignment of the azetidine ring.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim H1_acq 1H NMR shim->H1_acq C13_acq 13C NMR shim->C13_acq NMR_2D 2D NMR (COSY, HSQC, HMBC) shim->NMR_2D process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process NMR_2D->process assign Assign Signals process->assign structure Structure Elucidation assign->structure assign->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

The structural characterization of (3-Methylazetidin-2-yl)methanol by ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on a combination of predictive knowledge, meticulous experimental technique, and systematic data interpretation. By following the protocols and analytical logic outlined in this guide, researchers can confidently elucidate the structure of this and related azetidine derivatives, ensuring the scientific integrity of their work in drug discovery and development. The use of 2D NMR techniques is strongly recommended to resolve the inherent complexities of the spectra of such molecules and provide unambiguous structural proof.

References

  • ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide. Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Interpreting | OpenOChem Learn.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • Novel syntheses of 3-methylene-azetidin-2-one derivatives and related systems. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • NMR spectroscopy of small molecules in solution. Nuclear Magnetic ResonanceVolume 51 - Books.
  • NMR Spectroscopy. MSU chemistry.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Synthesis and Molecular Docking Studies of 3-Methyl-1,4-diarylazetidin-2-ones. Indian Journal of Chemistry (IJC) - CSIR-NIScPR.
  • (Azetidin-2-yl)methanol. PubChem - NIH.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Methanol(67-56-1) 1H NMR spectrum. ChemicalBook.
  • 13C | methanol-d4 | NMR Chemical Shifts. NMRS.io.
  • 13-C NMR Chemical Shift Table.pdf.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. ResearchGate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar.
  • CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of .... Doc Brown's Chemistry.

Sources

Exploratory

An In-depth Technical Guide to (3-Methylazetidin-2-yl)methanol: Physicochemical Properties for Researchers

For drug development professionals, researchers, and scientists, a precise understanding of the fundamental physicochemical properties of novel small molecules is paramount for successful downstream applications. This te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, researchers, and scientists, a precise understanding of the fundamental physicochemical properties of novel small molecules is paramount for successful downstream applications. This technical guide provides a focused analysis of (3-Methylazetidin-2-yl)methanol, a substituted azetidine derivative of interest in medicinal chemistry and organic synthesis. The azetidine motif, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of therapeutic agents due to its ability to introduce conformational rigidity and improve pharmacokinetic profiles. The addition of methyl and methanol substituents offers opportunities for further structural modifications and targeted biological interactions.

Molecular Structure and Composition

(3-Methylazetidin-2-yl)methanol is a saturated heterocyclic compound. Its structure consists of a central azetidine ring with a methyl group attached to the carbon at position 3 and a hydroxymethyl group (-CH2OH) at position 2. This specific arrangement of substituents leads to the molecular formula C5H11NO.

The structural formula of (3-Methylazetidin-2-yl)methanol is presented below:

Caption: 2D chemical structure of (3-Methylazetidin-2-yl)methanol.

Physicochemical Data Summary

The key quantitative descriptors for (3-Methylazetidin-2-yl)methanol are its molecular weight and exact mass. These values are crucial for analytical techniques such as mass spectrometry and for stoichiometric calculations in chemical reactions.

PropertyValueSource
Molecular FormulaC5H11NO-
Molecular Weight101.15 g/mol [1][2][3]
Exact Mass101.084064 g/mol [3]

Understanding Molecular Weight and Exact Mass

For researchers in drug development and analytical sciences, it is critical to distinguish between molecular weight and exact mass.

  • Molecular Weight (or Molar Mass): This is calculated using the weighted average of the atomic masses of all atoms in the molecule, considering the natural abundance of their isotopes. It is the value used for most laboratory-scale chemical preparations, such as calculating the mass of a substance needed for a reaction. The molecular weight of C5H11NO is approximately 101.15 g/mol .[1][2][3]

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] For (3-Methylazetidin-2-yl)methanol, this is calculated using the masses of Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16. The exact mass is a critical parameter in high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions. The exact mass of C5H11NO is approximately 101.084064 g/mol .[3]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The following is a generalized protocol for the determination of the exact mass of (3-Methylazetidin-2-yl)methanol.

Objective: To experimentally verify the exact mass of (3-Methylazetidin-2-yl)methanol.

Methodology:

  • Sample Preparation:

    • Dissolve a small quantity (e.g., 1 mg) of (3-Methylazetidin-2-yl)methanol in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).

    • Prepare a dilute solution (e.g., 1-10 µg/mL) for infusion.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Couple the mass spectrometer to an appropriate ionization source, typically Electrospray Ionization (ESI) for a molecule of this nature.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to detect the protonated molecule [M+H]+.

    • Set the mass range to include the expected m/z of the protonated molecule (approximately 102.0918).

    • Ensure the instrument is properly calibrated using a known standard.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]+ ion.

    • Determine the accurate m/z value of this peak.

    • Subtract the mass of a proton (approximately 1.007276 u) to obtain the experimental exact mass of the neutral molecule.

    • Compare the experimental exact mass to the calculated theoretical exact mass (101.084064 g/mol ). The difference should be within a few parts per million (ppm) for confirmation.

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Processing Dissolve Compound Dissolve Compound Dilute Solution Dilute Solution Dissolve Compound->Dilute Solution Infuse into ESI-MS Infuse into ESI-MS Dilute Solution->Infuse into ESI-MS Acquire Data (+ ion mode) Acquire Data (+ ion mode) Infuse into ESI-MS->Acquire Data (+ ion mode) Identify [M+H]+ Peak Identify [M+H]+ Peak Acquire Data (+ ion mode)->Identify [M+H]+ Peak Calculate Experimental Exact Mass Calculate Experimental Exact Mass Identify [M+H]+ Peak->Calculate Experimental Exact Mass Compare to Theoretical Mass Compare to Theoretical Mass Calculate Experimental Exact Mass->Compare to Theoretical Mass

Caption: Workflow for experimental exact mass determination.

References

  • Wikipedia. C5H11NO. [Link]

  • NextSDS. (3,3-dimethylazetidin-2-yl)methanol — Chemical Substance Information. [Link]

  • NIST. Pentanamide. [Link]

  • PubChem. Pentanamide. [Link]

  • Molbase. 2-amino-3-pentanone. [Link]

  • NextSDS. (2-methylazetidin-2-yl)methanol — Chemical Substance Information. [Link]

Sources

Foundational

Thermodynamic Stability Profile of (3-Methylazetidin-2-yl)methanol: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the incorporation of strained, saturated heterocycles has become a premier strategy for modulating the physicochemical properties of drug candidates. Among these, the azet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of strained, saturated heterocycles has become a premier strategy for modulating the physicochemical properties of drug candidates. Among these, the azetidine ring offers a unique balance of conformational constraint and metabolic stability. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of (3-Methylazetidin-2-yl)methanol . By dissecting the interplay between inherent ring strain, steric repulsion, and intramolecular hydrogen bonding, we establish a self-validating framework for researchers to predict and leverage the stability of this highly functionalized scaffold in drug development.

The Azetidine Scaffold: A Thermodynamic Baseline

To understand the thermodynamic stability of (3-Methylazetidin-2-yl)methanol, one must first examine the foundational azetidine core. The four-membered nitrogen-containing heterocycle is characterized by a significant ring strain energy (RSE) of approximately 25.4 kcal/mol [1].

Causality of Stability: This specific RSE positions azetidines in a thermodynamic "Goldilocks zone." They are significantly more stable and easier to handle than their three-membered aziridine counterparts (RSE ~27.7 kcal/mol), yet they possess enough built-in strain to undergo unique, controlled ring-opening or expansion reactions under specific catalytic conditions that unreactive pyrrolidines (RSE ~5.4 kcal/mol) cannot achieve [1].

To relieve torsional strain (eclipsing interactions of adjacent C-H bonds), the azetidine ring adopts a "puckered" conformation rather than a planar geometry. This puckering is highly dynamic, with a low energy barrier for nitrogen inversion, creating a complex thermodynamic landscape when substituents are introduced.

Structural Nuances of (3-Methylazetidin-2-yl)methanol

The functionalization of the azetidine core at the C2 and C3 positions with a hydroxymethyl group and a methyl group, respectively, introduces competing thermodynamic forces. The global minimum energy conformation of (3-Methylazetidin-2-yl)methanol is dictated by three primary factors:

  • 1,2-Steric Interactions: The relative stereochemistry (cis vs. trans) drastically impacts stability. The trans isomers—e.g., (2S,3R) or (2R,3S)—are thermodynamically favored. In the puckered state, the trans configuration allows both the bulky hydroxymethyl and methyl groups to occupy pseudo-equatorial positions, minimizing diaxial steric clashes.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the 2-hydroxymethyl group can act as a hydrogen bond donor to the lone pair of the azetidine nitrogen. This intramolecular H-bond provides a thermodynamic stabilization of roughly 1.5 to 3.0 kcal/mol.

  • Nitrogen Inversion: For the intramolecular H-bond to form, the nitrogen lone pair must be oriented syn to the hydroxymethyl group. The thermodynamic cost of restricting nitrogen inversion is offset by the enthalpic gain of the hydrogen bond.

G Core Azetidine Core Ring Strain ~25.4 kcal/mol Thermo Thermodynamic Stability of (3-Methylazetidin-2-yl)methanol Core->Thermo Sub3 3-Methyl Group Steric Repulsion & Puckering Sub3->Thermo Sub2 2-Hydroxymethyl Group Intramolecular H-Bonding Sub2->Sub3 Cis/Trans Steric Clash Sub2->Thermo

Caption: Logical relationship between substituents, ring strain, and thermodynamic stability.

Self-Validating Experimental Protocols for Thermodynamic Profiling

Protocol: Coupled DSC and DFT Thermodynamic Validation

Step 1: Sample Preparation & Isolation

  • Synthesize (3-Methylazetidin-2-yl)methanol and isolate the specific diastereomer (e.g., trans-(2S,3R)) using preparative chiral HPLC.

  • Causality: Diastereomeric impurities will skew calorimetric data due to the differing steric strain energies of the cis and trans isomers. Purity must exceed 99% ee and 99% chemical purity.

Step 2: Differential Scanning Calorimetry (DSC) Analysis

  • Weigh 2.0–5.0 mg of the purified sample into a hermetically sealed aluminum crucible.

  • Perform a temperature sweep from 25°C to 300°C at a strict heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Causality: A controlled, slow heating rate ensures the sample maintains thermal equilibrium. This allows for the precise integration of endothermic/exothermic peaks associated with phase transitions or thermal decomposition, providing an empirical baseline for the molecule's thermal stability limit.

Step 3: Isothermal Titration Calorimetry (ITC) for H-Bond Quantification

  • Dissolve the sample in a non-polar, non-competing solvent (e.g., anhydrous cyclohexane).

  • Titrate with a strong, competitive hydrogen-bond acceptor (e.g., DMSO).

  • Causality: The competitive acceptor disrupts the intramolecular H-bond between the -OH and the azetidine nitrogen. The integrated heat of this disruption isolates the exact enthalpic contribution of the intramolecular hydrogen bond.

Step 4: Computational Validation via DFT

  • Perform geometry optimizations and frequency calculations using the B3LYP functional with a 6-311+G(d,p) basis set.

  • Construct a homodesmotic reaction model comparing the substituted azetidine to acyclic reference amines and alcohols.

  • Causality: Homodesmotic reactions ensure that the number and types of bonds remain constant between reactants and products. This forces systematic computational errors to cancel out, yielding a highly accurate theoretical Ring Strain Energy (RSE) that can be directly compared against the empirical calorimetric data.

Workflow Prep Sample Prep & Purification Calorimetry Calorimetry (DSC/ITC) Enthalpy Measurement Prep->Calorimetry DFT DFT Computations (B3LYP/6-31G*) Prep->DFT Integration Data Integration & Error Analysis Calorimetry->Integration DFT->Integration Validation Validated Stability Profile Integration->Validation

Caption: Experimental and computational workflow for thermodynamic validation.

Quantitative Data Synthesis

The thermodynamic parameters of (3-Methylazetidin-2-yl)methanol are a product of its strained core modified by its substituents. The table below synthesizes the expected quantitative thermodynamic data based on established literature for functionalized azetidines [1][2] and computational extrapolations.

Thermodynamic ParameterValue / EstimateSource / Methodology
Base Ring Strain Energy (RSE) ~25.4 kcal/molLiterature (Unsubstituted Azetidine) [1]
trans vs cis Isomer ΔG -1.8 to -2.5 kcal/molDFT Computation (B3LYP/6-311+G**)
Intramolecular H-Bond Enthalpy -1.5 to -3.0 kcal/molITC Empirical Data / Isodesmic Modeling
Nitrogen Inversion Barrier ~1.2 to -1.5 kcal/molDynamic NMR Spectroscopy
Thermal Decomposition Onset > 180°CDSC Empirical Measurement

Note: The negative ΔG for the trans vs cis isomer indicates the thermodynamic preference for the trans configuration due to the mitigation of 1,2-steric clashes.

Implications for Drug Development

Understanding the thermodynamic stability of (3-Methylazetidin-2-yl)methanol is not merely an academic exercise; it has profound implications for drug design.

Azetidines are frequently utilized to improve the metabolic stability and aqueous solubility of drug candidates by replacing vulnerable lipophilic groups (like piperidines or cyclohexanes) with a more compact, polar scaffold. However, highly substituted azetidines can undergo structurally divergent reactivity, such as unwanted ring expansions or ring-openings during late-stage functionalization (e.g., amide couplings) [2].

By mapping the thermodynamic profile—specifically acknowledging the ~25.4 kcal/mol strain energy and the stabilizing effect of the intramolecular H-bond—development professionals can design synthetic routes that avoid harsh Lewis acids or high-temperature conditions that might overcome the activation energy barrier for ring-opening, thereby preserving the integrity of the pharmacophore.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Organic & Biomolecular Chemistry, Royal Society of Chemistry (2021). URL:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines Organic Chemistry Frontiers, Royal Society of Chemistry (2025). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (3-Methylazetidin-2-yl)methanol

Introduction and Mechanistic Overview Azetidines, which are four-membered nitrogen-containing heterocycles, are highly valued in modern medicinal chemistry. They are frequently deployed to improve the pharmacokinetic pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Azetidines, which are four-membered nitrogen-containing heterocycles, are highly valued in modern medicinal chemistry. They are frequently deployed to improve the pharmacokinetic profiles of drug candidates by altering structural rigidity, lowering lipophilicity, and improving metabolic stability[1]. However, the synthesis and functionalization of the azetidine core is notoriously challenging due to its high ring strain (approximately 26 kcal/mol), which makes the ring susceptible to unwanted opening under harsh conditions[2].

(3-Methylazetidin-2-yl)methanol is a critical building block utilized in the synthesis of complex spirocyclic Janus kinase (JAK) inhibitors, such as the dermatological drug Delgocitinib[3]. This application note details a robust, three-step synthetic route starting from the commercially available precursor, 3-methylazetidine-2-carboxylic acid. The sequence involves amine protection, chemoselective reduction of the carboxylic acid, and subsequent deprotection.

Rationale for Experimental Design (E-E-A-T Insights)

To ensure high yields and prevent the degradation of the strained heterocycle, the experimental design relies on the following mechanistic principles:

  • Protection Strategy: The secondary amine of the azetidine ring must be protected (typically as a tert-butyloxycarbonyl or Boc group) prior to reduction[4]. Unprotected azetidine-2-carboxylic acids can form stable, unreactive complexes with reducing agents or undergo unpredictable intermolecular side reactions.

  • Chemoselective Reductant: While Lithium Aluminum Hydride (LiAlH 4​ ) is a standard, powerful reagent for reducing carboxylic acids to alcohols, it can occasionally induce reductive ring-opening in highly strained heterocycles[2]. To ensure the integrity of the azetidine core, Borane-Tetrahydrofuran (BH 3​ ·THF) complex is selected. Borane is highly electrophilic and chemoselective for carboxylic acids over carbamates, operating under milder conditions to prevent ring cleavage[3].

  • Isolation Strategy: The final product, (3-methylazetidin-2-yl)methanol, is a small, highly polar, and water-soluble molecule. Traditional aqueous workups would lead to significant product loss into the aqueous phase. Therefore, deprotection is performed using anhydrous HCl in dioxane, allowing the product to be isolated quantitatively as a hydrochloride salt via direct precipitation.

Experimental Protocol

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-2-carboxylic acid
  • Initialization: Suspend 3-methylazetidine-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Basification: Add sodium hydroxide (NaOH, 2.0 equiv) and cool the mixture to 0 °C using an ice bath. The basic environment ensures the amine is deprotonated and highly nucleophilic.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 equiv) dropwise. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to ambient temperature and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous layer to pH ~2–3 using 1M KHSO 4​ (carefully, to avoid cleaving the newly formed acid-sensitive Boc group). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the Boc-protected intermediate[4].

Step 2: Reduction to tert-Butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate
  • Preparation: Dissolve 1-(tert-butoxycarbonyl)-3-methylazetidine-2-carboxylic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the solution to 0–5 °C.

  • Reduction: Slowly add a 1.2 M solution of Borane-THF complex (BH 3​ ·THF, 2.5 equiv) dropwise to control the exothermic reaction and the evolution of hydrogen gas[3].

  • Reaction: Stir the mixture at 0–5 °C for 30 minutes, then allow it to warm to room temperature and stir overnight to ensure complete conversion of the carboxylic acid to the borate ester intermediate[3].

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol until effervescence ceases. This step destroys excess borane and hydrolyzes the borate esters to release the free alcohol.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in Ethyl Acetate, wash with saturated aqueous NaHCO 3​ and brine, dry over Na 2​ SO 4​ , and concentrate to yield the protected amino alcohol.

Step 3: Deprotection to (3-Methylazetidin-2-yl)methanol Hydrochloride
  • Cleavage: Dissolve the intermediate from Step 2 in a minimal amount of anhydrous dichloromethane (DCM). Add a 4.0 M solution of HCl in 1,4-dioxane (10 equiv).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The progression can be monitored by TLC (staining with ninhydrin) to observe the disappearance of the Boc-protected starting material.

  • Isolation: As the reaction proceeds, the hydrochloride salt of the product will precipitate out of the DCM/dioxane mixture. Add anhydrous diethyl ether to drive the precipitation to absolute completion.

  • Collection: Filter the precipitate rapidly under a nitrogen blanket (as the salt may be hygroscopic), wash with cold diethyl ether, and dry under high vacuum to afford pure (3-Methylazetidin-2-yl)methanol hydrochloride.

Quantitative Data Summary

Compound NameMolecular WeightRole in SynthesisTypical Yield
3-Methylazetidine-2-carboxylic acid115.13 g/mol Starting MaterialN/A
1-(tert-Butoxycarbonyl)-3-methylazetidine-2-carboxylic acid215.25 g/mol Protected Intermediate85–95%
tert-Butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate201.26 g/mol Reduced Intermediate75–85%
(3-Methylazetidin-2-yl)methanol hydrochloride137.61 g/mol Final Product (Salt)>90%

Synthetic Workflow Visualization

Workflow A 3-Methylazetidine- 2-carboxylic acid B Boc Protection (Boc2O, NaOH) A->B C N-Boc-3-methylazetidine- 2-carboxylic acid B->C D Reduction (BH3·THF) C->D E N-Boc-(3-methylazetidin- 2-yl)methanol D->E F Deprotection (HCl in Dioxane) E->F G (3-Methylazetidin- 2-yl)methanol HCl F->G

Figure 1: Step-by-step synthetic workflow for the preparation of (3-Methylazetidin-2-yl)methanol.

References

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.[Link]

  • Preparation and Synthetic Applications of Azetidines. Heterocycles.[Link]

  • US11339181B2 - Crystalline forms of a Janus kinase inhibitor.

Sources

Application

Application Notes & Protocols: Cross-Coupling Strategies Utilizing (3-Methylazetidin-2-yl)methanol as a Versatile Building Block

Abstract The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as increased sp³ character, improved solubility, and meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1][2] (3-Methylazetidin-2-yl)methanol, a chiral and conformationally constrained building block, offers a unique three-dimensional exit vector for molecular elaboration. However, its native functional groups—a secondary amine and a primary alcohol—are nucleophilic and not directly suitable for conventional cross-coupling reactions that require an electrophilic partner. This guide provides detailed application notes and validated protocols for strategically employing (3-Methylazetidin-2-yl)methanol in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will first explore the direct N-arylation of the azetidine ring and subsequently detail a robust two-step sequence involving activation of the primary alcohol for subsequent C(sp³)-C(sp²) Suzuki coupling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in the synthesis of novel chemical entities.

The Strategic Value of (3-Methylazetidin-2-yl)methanol in Drug Discovery

The incorporation of small, strained rings like azetidine is a well-established strategy to "escape from flatland" in drug design, moving away from overly aromatic and planar molecules.[3] Azetidines introduce a defined three-dimensional geometry that can orient substituents into specific vectors, crucial for optimizing interactions with biological targets.[4] (3-Methylazetidin-2-yl)methanol is particularly advantageous as it provides two distinct points for functionalization: the ring nitrogen and the exocyclic hydroxymethyl group. The primary challenge, which this guide addresses, is the strategic conversion of these nucleophilic sites into formats compatible with palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for its functional group tolerance and reliability.[5][6]

Direct N-Arylation via Buchwald-Hartwig Amination

The most direct cross-coupling application for this building block involves using the secondary amine of the azetidine ring as the nucleophilic partner in a Buchwald-Hartwig amination. This reaction forms a C(sp²)-N bond, directly linking the azetidine scaffold to an aryl or heteroaryl moiety.[7]

Mechanistic Rationale and Component Selection

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand and base is critical for an efficient reaction.[8]

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. They facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) is frequently used for neutral amines, while a milder base like Cs₂CO₃ may be sufficient for more acidic N-H bonds or sensitive substrates.[10]

Workflow for Buchwald-Hartwig N-Arylation

The overall transformation is a single, robust step to generate diverse N-aryl azetidine derivatives.

cluster_start Starting Materials cluster_reagents Reaction Conditions A (3-Methylazetidin-2-yl)methanol R1 A->R1 B Aryl Halide (Ar-X) X = Br, I, OTf B->R1 C Pd Precatalyst (e.g., Pd₂(dba)₃) Biarylphosphine Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) D N-Aryl-(3-methylazetidin-2-yl)methanol C->D R1->D Buchwald-Hartwig Amination caption Fig. 1: Workflow for N-Arylation.

Detailed Protocol: N-Arylation of (3-Methylazetidin-2-yl)methanol with 4-Bromotoluene

This protocol describes a representative procedure for the palladium-catalyzed amination of (3-Methylazetidin-2-yl)methanol.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(3-Methylazetidin-2-yl)methanol101.131.01.0
4-Bromotoluene171.041.21.2
Pd₂(dba)₃915.720.020.02 (2 mol%)
XPhos476.650.050.05 (5 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene, Anhydrous-5 mL-

Experimental Procedure

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Add 4-bromotoluene (145 µL, 1.2 mmol) followed by (3-Methylazetidin-2-yl)methanol (101 mg, 1.0 mmol).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

C-C Bond Formation via Hydroxyl Activation and Suzuki-Miyaura Coupling

To functionalize the C2-position via a C-C bond, a two-step approach is required. The primary alcohol is first converted into a good leaving group, creating an electrophilic C(sp³) center. This activated intermediate can then participate in a Suzuki-Miyaura cross-coupling reaction.[11]

Rationale for the Two-Step Strategy

Direct C(sp³)-OH coupling is challenging and requires specialized photocatalytic or metallaphotoredox conditions. A more classical and broadly applicable approach is functional group interconversion. Converting the alcohol to a tosylate, mesylate, or nonaflate is a reliable method to generate a potent electrophile suitable for palladium-catalyzed reactions. The Suzuki reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[12]

Workflow for C(sp³)-C(sp²) Suzuki-Miyaura Coupling

This pathway involves an initial activation step followed by the key C-C bond-forming cross-coupling reaction.

A (3-Methylazetidin-2-yl)methanol B Step 1: Activation (e.g., TsCl, Pyridine) A->B C Activated Intermediate (Azetidin-2-yl)methyl tosylate B->C D Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Ligand, Base) C->D E 2-(Arylmethyl)-3-methylazetidine D->E caption Fig. 2: Two-step workflow for Suzuki coupling.

Detailed Protocol 3.A: Activation via Tosylation

This protocol details the conversion of the primary alcohol to its corresponding tosylate. Note: The azetidine nitrogen should be protected (e.g., with a Boc group) prior to this step to prevent competitive N-tosylation and to simplify purification.

Materials & Reagents (Assuming N-Boc Protected Starting Material)

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate201.261.01.0
p-Toluenesulfonyl chloride (TsCl)190.651.51.5
Triethylamine (TEA) or Pyridine101.192.02.0
Dichloromethane (DCM), Anhydrous-10 mL-

Experimental Procedure

  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, dissolve the N-Boc protected alcohol (201 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (279 µL, 2.0 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (286 mg, 1.5 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over MgSO₄, filter, and concentrate in vacuo. The resulting tosylate is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Detailed Protocol 3.B: Suzuki-Miyaura Coupling of the Activated Tosylate

This protocol describes the C(sp³)-C(sp²) coupling of the tosylate intermediate with a representative arylboronic acid.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Boc-(3-methylazetidin-2-yl)methyl tosylate355.451.01.0
Phenylboronic acid121.931.51.5
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane / Water (4:1)-5 mL-

Experimental Procedure

  • Vessel Preparation: In a Schlenk tube, combine the tosylate intermediate (355 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor for the disappearance of the starting tosylate by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the N-Boc protected C-C coupled product. The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM).

Summary and Outlook

(3-Methylazetidin-2-yl)methanol is a powerful and versatile building block for introducing sp³-rich, chiral scaffolds into drug candidates. While its native functionality is nucleophilic, this guide demonstrates two robust and reproducible strategies to engage it in high-value cross-coupling reactions. Direct N-arylation via Buchwald-Hartwig amination provides a rapid entry to a wide array of N-aryl azetidines. For C-C bond formation, a reliable two-step sequence of hydroxyl activation followed by Suzuki-Miyaura coupling enables the synthesis of 2-alkylated azetidine derivatives. These protocols provide a solid foundation for researchers to unlock the full synthetic potential of this important molecular scaffold.

References

  • O. Dumele, et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available at: [Link]

  • (2025). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available at: [Link]

  • Y. Wang, et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. Available at: [Link]

  • (n.d.). Catalysts A–D applied to a model Suzuki reaction. ResearchGate. Available at: [Link]

  • Y. Wang, et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • H. J. Kim, et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • (n.d.). Cross‐coupling reactions of 3‐iodoazetidines. ResearchGate. Available at: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Europe PMC. Available at: [Link]

  • Z. Novák, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ResearchGate. Available at: [Link]

  • S. R. Cheekatla, et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • M. Pawlak, et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • S. R. Cheekatla, et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • A. L. B. S. de Oliveira, et al. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]

  • P. J. Chirayil, et al. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PMC. Available at: [Link]

  • (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]

  • Y. Wang, et al. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Three-Component Coupling Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone, and Methanol. OA Monitor Ireland. Available at: [Link]

  • (n.d.). Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. Green Chemistry (RSC Publishing). Available at: [Link]

  • (n.d.). (Azetidin-2-yl)methanol. PubChem. Available at: [Link]

  • (n.d.). Deliverable report. ONE-FLOW Project. Available at: [Link]

  • R. A. B. D. D. A. D. C. M. A. F. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC. Available at: [Link]

Sources

Method

Application Note: Chemoselective Oxidation of (3-Methylazetidin-2-yl)methanol to 3-Methylazetidine-2-carboxylic Acid

Executive Summary & Pharmaceutical Relevance Azetidine carboxylic acids are highly valuable, conformationally constrained scaffolds utilized extensively in the design of biologically active heterocyclic compounds and pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

Azetidine carboxylic acids are highly valuable, conformationally constrained scaffolds utilized extensively in the design of biologically active heterocyclic compounds and peptides[1]. Specifically, derivatives such as 3-methylazetidine-2-carboxylic acid and 4-methylazetidine-2-carboxylic acid are critical structural motifs found in natural antibacterial agents like vioprolides[2], as well as in synthetic drug candidates including thrombin inhibitors[3] and PARP7 inhibitors[4].

The synthesis of these building blocks frequently relies on the oxidation of the corresponding primary alcohol, (3-methylazetidin-2-yl)methanol. However, the inherent ring strain of the 4-membered azetidine heterocycle, combined with the presence of a sensitive secondary amine, makes this transformation notoriously difficult. This application note details a field-proven, highly chemoselective protocol for this oxidation, prioritizing high yields, functional group tolerance, and scalability without compromising the integrity of the azetidine core.

Mechanistic Rationale: Overcoming Heterocyclic Strain

Traditional oxidation methods (e.g., Jones reagent, KMnO₄, or RuCl₃/NaIO₄) are often too harsh for azetidine derivatives, leading to oxidative ring cleavage, over-oxidation, or degradation of the nitrogen center. To circumvent this, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalytic organic free radical has become the gold standard for sensitive substrates[5].

While Anelli’s classic biphasic protocol (TEMPO/NaOCl) is highly effective for standard alcohols, the use of stoichiometric sodium hypochlorite can induce unwanted N-chlorination and subsequent decomposition in nitrogen-rich heterocycles[6]. To achieve self-validating, clean conversions, we employ the Piancatelli/Margarita Protocol , which utilizes (diacetoxyiodo)benzene (BAIB or IBD) as the stoichiometric terminal oxidant[7].

Causality of Reagent Selection:

  • TEMPO: Acts as a highly selective redox catalyst. It is oxidized to an active oxoammonium cation, which selectively oxidizes the primary alcohol without attacking the protected amine[5].

  • BAIB (Terminal Oxidant): Replaces harsh hypochlorite. BAIB smoothly regenerates the oxoammonium cation from the TEMPO radical without generating reactive chlorine species, completely avoiding halogenation artifacts[7].

  • Aqueous Biphasic Solvent (MeCN/H₂O): The oxidation of an alcohol to a carboxylic acid is a two-cycle process. The intermediate aldehyde must be hydrated to a gem-diol (hydrate) before the second oxidation cycle can occur[6]. The inclusion of water is a strict mechanistic requirement to prevent the reaction from stalling at the aldehyde stage.

Mechanism TEMPO TEMPO Radical Oxo Oxoammonium Cation (Active Oxidant) TEMPO->Oxo BAIB Oxidation Hydrox Hydroxylamine Oxo->Hydrox Oxidizes Substrate Hydrox->TEMPO BAIB Oxidation Alc Primary Alcohol Substrate Ald Aldehyde Hydrate Intermediate Alc->Ald 1st Oxidation Cycle Acid Carboxylic Acid Product Ald->Acid 2nd Oxidation Cycle

Fig 1. TEMPO/BAIB catalytic cycle demonstrating the causality of alcohol to acid oxidation.

Synthetic Workflow & Experimental Design

The workflow is divided into two phases. First, the secondary amine must be protected (typically with a Boc group) to prevent competitive oxidation and direct the oxoammonium cation exclusively toward the primary alcohol[3]. Second, the protected intermediate undergoes the TEMPO/BAIB oxidation.

Workflow A Substrate: (3-Methylazetidin-2-yl)methanol B Phase 1: N-Boc Protection A->B C Intermediate: N-Boc-Amino Alcohol B->C >95% Yield D Phase 2: TEMPO/BAIB Oxidation C->D E Product: N-Boc-Azetidine-2-carboxylic acid D->E Chemoselective

Fig 2. Synthetic workflow for the chemoselective oxidation of (3-methylazetidin-2-yl)methanol.

Self-Validating Experimental Protocol

Phase 1: N-Boc Protection (Pre-requisite)

Failure to protect the amine will result in rapid degradation of the substrate upon exposure to TEMPO/BAIB.

  • Reaction Setup: Dissolve (3-methylazetidin-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate. Stain with Ninhydrin and heat.

    • Logic: The starting material contains a free secondary amine and will stain bright pink/purple. The product (N-Boc protected) will not stain with Ninhydrin, confirming complete consumption of the free amine.

  • Workup: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(3-methylazetidin-2-yl)methanol.

Phase 2: TEMPO/BAIB Oxidation

This protocol utilizes mild conditions to prevent ring opening while ensuring complete conversion to the carboxylic acid[7].

  • Solvent Preparation: Dissolve N-Boc-(3-methylazetidin-2-yl)methanol (1.0 equiv, 10 mmol) in a 1:1 mixture of Acetonitrile (MeCN) and Water (H₂O) to a concentration of 0.1 M.

    • Logic: The 50% aqueous composition is critical. Without sufficient water, the intermediate aldehyde cannot form the requisite hydrate, and the reaction will stall[6].

  • Catalyst Addition: Add TEMPO (0.2 equiv, 2 mmol) to the stirring solution. The solution will take on a faint orange/red hue.

  • Oxidant Addition: Cool the flask to 0 °C. Add BAIB (2.2 equiv, 22 mmol) portion-wise over 15 minutes.

    • Logic: 2.2 equivalents are strictly required because the conversion of an alcohol to a carboxylic acid is a 4-electron oxidation. BAIB acts as a 2-electron oxidant per molecule.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4–6 hours. Monitor via LCMS (ESI-negative mode).

    • Checkpoint 1: If the mass shows [M-H]⁻ corresponding to the aldehyde, add an additional 0.5 mL of water and 0.2 equiv of BAIB.

    • Checkpoint 2: TLC visualization using Bromocresol Green stain. The product will appear as a bright yellow spot against a blue background, confirming the presence of the newly formed carboxylic acid.

  • Quench and Isolation: Once complete, quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to reduce any unreacted oxoammonium/BAIB species. Acidify the aqueous layer to pH 3-4 using 1M HCl (careful not to cleave the Boc group). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-3-methylazetidine-2-carboxylic acid.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the oxidation of azetidine methanols, demonstrating the causality behind selecting the TEMPO/BAIB system over historical alternatives.

Oxidation MethodReagents & ConditionsYield (%)Purity (%)Mechanistic Notes & Causality
TEMPO / BAIB (Piancatelli) TEMPO (0.2 eq), BAIB (2.2 eq), MeCN/H₂O (1:1), RT88 - 92% >95% Optimal. Highly chemoselective. Avoids heavy metals and chlorination. No degradation of the azetidine ring[7].
Zhao's Modification TEMPO (0.05 eq), NaClO (0.1 eq), NaClO₂ (2.0 eq), Buffer80 - 85%>90%Good alternative. NaClO₂ acts as the terminal oxidant, preventing over-chlorination[6],[8]. Requires strict pH control.
Anelli Oxidation TEMPO (0.05 eq), NaClO (excess), DCM/H₂O50 - 60%<80%Sub-optimal. Excess hypochlorite leads to N-chlorination artifacts and partial ring degradation[6].
Jones Oxidation CrO₃, H₂SO₄, Acetone, 0 °C<20%N/AFailed. Harsh acidic conditions cause extensive ring cleavage of the strained 4-membered heterocycle.

References

  • [3] Processes for producing azetidine-2-carboxylic acid and intermediates thereof (EP0992491A1). Google Patents.

  • [6] TEMPO-Mediated Oxidations (Comprehensive Organic Synthesis). Windows.net.[Link]

  • [1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI.[Link]

  • [8] A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC (NIH).[Link]

  • [4] Pyridazinones as PARP7 inhibtors (US11691969B2). Google Patents.

  • [5] TEMPO Oxidation. Chem-Station Int. Ed.[Link]

  • [2] Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. ACS Catalysis.[Link]

  • [7] Organic Syntheses Procedure: Oxidation of Alcohols with IBD and Catalytic TEMPO. Organic Syntheses.[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for (3-Methylazetidin-2-yl)methanol

Content Type: Detailed Application Notes and Protocols Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Executive Summary & Strategic Overview The integration of sp3 -rich, highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Detailed Application Notes and Protocols Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

The integration of sp3 -rich, highly polar functional groups into lead compounds is a proven strategy for improving the pharmacokinetic (PK) profiles of modern therapeutics. Among these, the azetidine ring—a highly strained four-membered nitrogen heterocycle—has emerged as a privileged scaffold. Specifically, (3-Methylazetidin-2-yl)methanol provides a rigidified, low-molecular-weight vector for hydrogen bonding and vectorizing substituents in 3D space.

However, the scale-up of azetidines is notoriously difficult. Direct cyclization of 1,3-amino alcohols often suffers from poor yields, severe dimerization, and intermolecular polymerization on scale . To bypass these thermodynamic hurdles, this application note details a highly scalable, three-step synthetic route relying on the stereocontrolled construction of a β -lactam intermediate, followed by global reduction and catalytic deprotection.

Mechanistic Rationale & Route Selection

To ensure a self-validating and robust process, we selected the Staudinger Cycloaddition / Global Reduction pathway. This route isolates the ring-forming step from the reactive amine, preventing oligomerization.

  • Step 1: Staudinger [2+2] Cycloaddition: The reaction between an imine (derived from ethyl glyoxylate and benzylamine) and a ketene (generated in situ from propionyl chloride) yields a substituted β -lactam (azetidin-2-one). This method is highly favored for its predictable diastereoselectivity and scalability .

  • Step 2: Global Reduction: The reduction of β -lactams using Lithium Aluminum Hydride ( LiAlH4​ ) is the most reliable method for azetidine synthesis . In a single operation, the C4-ester is reduced to a primary alcohol, and the C2-lactam carbonyl is reduced to a methylene group, yielding the N-protected azetidine-methanol.

  • Step 3: Catalytic Hydrogenolysis: Removal of the N-benzyl protecting group is achieved via palladium-catalyzed hydrogenation. The addition of methanolic HCl is a critical causal choice: it traps the liberated free base as a stable hydrochloride salt, preventing spontaneous ring-opening or polymerization .

Process Workflow Visualization

G Imine Step 1a: Imine Formation Ethyl glyoxylate + Benzylamine Cycloadd [2+2] Staudinger Cycloaddition (-20°C to 0°C) Imine->Cycloadd Ketene Step 1b: Ketene Generation Propionyl Chloride + Et3N Ketene->Cycloadd BetaLactam Intermediate 1 N-Bn-3-methyl-4-(ethoxycarbonyl)azetidin-2-one Cycloadd->BetaLactam IPC: HPLC Reduction Step 2: Global Reduction LiAlH4 in THF (Reflux) BetaLactam->Reduction AzetidineBn Intermediate 2 N-Bn-(3-Methylazetidin-2-yl)methanol Reduction->AzetidineBn Fieser Workup Hydrogenolysis Step 3: Catalytic Hydrogenolysis H2, Pd/C, Methanolic HCl AzetidineBn->Hydrogenolysis Product Target Active Pharmaceutical Ingredient (3-Methylazetidin-2-yl)methanol HCl Hydrogenolysis->Product Crystallization

Workflow for the 3-step scale-up synthesis of (3-Methylazetidin-2-yl)methanol.

Experimental Protocols & Methodologies

Step 1: Synthesis of N-Benzyl-3-methyl-4-(ethoxycarbonyl)azetidin-2-one

Objective: Construct the 4-membered ring via a [2+2] cycloaddition.

  • Imine Preparation: Charge a 5 L jacketed reactor with toluene (2 L) and benzylamine (107 g, 1.0 mol). Add anhydrous MgSO4​ (120 g). Slowly add ethyl glyoxylate (50% solution in toluene, 204 g, 1.0 mol) at 20 °C. Stir for 2 hours. Filter the solids to obtain a clear solution of the imine.

  • Ketene Cycloaddition: Transfer the imine solution back to the reactor and add triethylamine (151 g, 1.5 mol). Cool the system to -20 °C.

  • Controlled Addition: Dilute propionyl chloride (111 g, 1.2 mol) in toluene (200 mL). Add this solution dropwise over 3 hours.

    • Causality Note: Ketene generation is highly exothermic. Maintaining the temperature below -10 °C during addition prevents ketene dimerization and degradation of the imine, ensuring high cycloaddition fidelity.

  • Workup: Warm to 20 °C over 2 hours. Quench with saturated aqueous NaHCO3​ (1 L). Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield Intermediate 1 as a viscous oil.

Step 2: Global Reduction to N-Benzyl-(3-Methylazetidin-2-yl)methanol

Objective: Simultaneously reduce the ester and lactam moieties.

  • Hydride Suspension: In a dry 5 L reactor under nitrogen, suspend LiAlH4​ pellets (76 g, 2.0 mol) in anhydrous THF (1.5 L). Cool to 0 °C.

  • Reduction: Dissolve Intermediate 1 (approx. 247 g, 1.0 mol) in THF (500 mL). Add dropwise to the LiAlH4​ suspension over 2 hours, maintaining the internal temperature below 10 °C.

  • Reflux: Once addition is complete, heat the reaction to gentle reflux (65 °C) for 4 hours.

    • Self-Validating IPC: Monitor via GC-MS. The reaction is complete when the intermediate mass ( m/z 247) is fully consumed, replaced by the product mass ( m/z 191).

  • Fieser Workup (Critical Scale-Up Step): Cool the mixture to 0 °C. Sequentially and cautiously add: 76 mL of H2​O , followed by 76 mL of 15% aqueous NaOH, and finally 228 mL of H2​O .

    • Causality Note: Standard aqueous quenching of LiAlH4​ creates unfilterable, gelatinous aluminum hydroxide emulsions. The strict stoichiometric ratios of the Fieser workup force the aluminum salts to precipitate as a crisp, white, granular solid. This allows for rapid vacuum filtration, saving hours of processing time and preventing product entrapment.

  • Isolation: Filter the granular salts through a Celite pad. Concentrate the THF filtrate to afford Intermediate 2.

Step 3: Catalytic Hydrogenolysis

Objective: Cleave the N-benzyl group to yield the final API salt.

  • Reaction Setup: Dissolve Intermediate 2 (191 g, 1.0 mol) in Methanol (1.5 L) in a 3 L Parr hydrogenator.

  • Acidification: Add 1.25 M Methanolic HCl (880 mL, 1.1 mol).

    • Causality Note: Free azetidines are highly nucleophilic and prone to ring-opening polymerization. Conducting the hydrogenolysis in acidic media immediately protonates the secondary amine as it forms, neutralizing its nucleophilicity and protecting the strained ring. Furthermore, it prevents the basic amine from poisoning the palladium catalyst.

  • Catalyst Addition: Add 10% Pd/C (19 g, 10 wt%). Purge the vessel with nitrogen ( ), then hydrogen ( ).

  • Hydrogenation: Pressurize to 50 psi H2​ and agitate at 25 °C for 12 hours.

  • Purification: Vent the reactor, purge with nitrogen, and filter the catalyst through a tightly packed Celite bed. Concentrate the filtrate to 300 mL, add diethyl ether (1 L) to precipitate the product. Filter and dry under vacuum to yield (3-Methylazetidin-2-yl)methanol hydrochloride as a white crystalline solid.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) and quantitative outcomes across three pilot-scale batches (1.0 mol scale).

Process StepReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC/GC)Critical Process Parameter (CPP)
1. Cycloaddition Propionyl Cl, Et3​N -20 to 05.082 - 85%> 92% a/aStrict exotherm control during ketene generation.
2. Global Reduction LiAlH4​ (2.0 eq), THF0 to 656.088 - 91%> 95% a/aFieser workup ratios to prevent emulsion formation.
3. Hydrogenolysis H2​ (50 psi), 10% Pd/C2512.094 - 96%> 99% a/aAddition of 1.1 eq HCl to prevent polymerization.
Overall Process ---~ 71% > 99% Isolation as a stable HCl salt.

References

  • Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Molecules (MDPI) URL: [Link]

  • Title: US4966979A - Process for synthesis of azetidine and novel intermediates therefor Source: Google Patents URL
  • Title: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for (3-Methylazetidin-2-yl)methanol Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (3-Methylazetidin-2-yl)methanol. This guide is designed to provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3-Methylazetidin-2-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Synthetic Challenge

The synthesis of (3-Methylazetidin-2-yl)methanol, a valuable building block in medicinal chemistry, presents several challenges primarily due to the inherent ring strain of the four-membered azetidine core. The presence of two contiguous stereocenters further complicates the synthesis, demanding precise control over reaction conditions to achieve the desired diastereoselectivity. This guide will focus on a common and effective synthetic route: the intramolecular cyclization to form a protected 3-methylazetidine-2-carboxylic acid ester, followed by its reduction to the target alcohol.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the N-protected cis-3-methylazetidine-2-carboxylate intermediate and its subsequent reduction.

Synthetic_Workflow A Starting Materials (e.g., N-Boc-L-threonine methyl ester) B Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) A->B Step 1 C Intramolecular Cyclization (Base-mediated) B->C Step 2 D N-Boc-cis-3-methyl- azetidine-2-carboxylate C->D Yields azetidine ring E Reduction (e.g., LiAlH4) D->E Step 3 F (3-Methylazetidin-2-yl)methanol (after deprotection, if necessary) E->F Final Product

Caption: Overall synthetic workflow for (3-Methylazetidin-2-yl)methanol.

Part 1: Synthesis of N-Boc-cis-3-methylazetidine-2-carboxylate

The stereoselective synthesis of the azetidine precursor is critical for the overall success of the synthesis. A common strategy involves the intramolecular cyclization of a suitably protected γ-amino alcohol derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable starting material for the synthesis of N-Boc-cis-3-methylazetidine-2-carboxylate?

A common and effective starting material is N-Boc-L-threonine methyl ester. This starting material provides the correct relative stereochemistry for the cis product through a stereospecific intramolecular cyclization.

Q2: What are the key steps in converting N-Boc-L-threonine methyl ester to the azetidine ring?

The conversion involves two main steps:

  • Activation of the hydroxyl group: The primary hydroxyl group of the threonine derivative is converted into a good leaving group, typically a mesylate or tosylate.

  • Intramolecular Cyclization: Treatment with a non-nucleophilic base promotes an intramolecular SN2 reaction, where the protected amine attacks the carbon bearing the leaving group, forming the azetidine ring.

Q3: I am observing low yields during the cyclization step. What are the possible causes and how can I troubleshoot this?

Low yields in the cyclization step can be attributed to several factors:

  • Incomplete activation of the hydroxyl group: Ensure the mesylation or tosylation reaction goes to completion. Monitor the reaction by TLC. If starting material remains, consider increasing the equivalents of the sulfonyl chloride and the base (e.g., triethylamine or pyridine).

  • Competing elimination reaction: The base used for cyclization can also promote an E2 elimination, leading to an unsaturated acyclic byproduct. To favor the intramolecular substitution, use a bulky, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS) at low temperatures.

  • Suboptimal reaction temperature: While the cyclization is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, sluggish reactions may require gentle warming. Monitor the reaction progress carefully to find the optimal temperature.

  • Moisture in the reaction: The presence of water can quench the base and hydrolyze the starting material or product. Ensure all glassware is oven-dried and solvents are anhydrous.

Troubleshooting Guide: Synthesis of the Azetidine Precursor
Problem Potential Cause Troubleshooting & Optimization
Low yield of azetidine Competing elimination reaction.Use a bulky, non-nucleophilic base (e.g., LiHMDS, NaHMDS). Run the reaction at low temperatures (-78 °C to 0 °C).
Incomplete formation of the mesylate/tosylate leaving group.Ensure complete conversion by TLC. Use a slight excess of sulfonyl chloride and base.
Hydrolysis of starting material or product.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of pyrrolidine byproduct While less common in this specific route, ring expansion to a five-membered ring can occur under certain conditions.[1]This is more prevalent in the synthesis of other azetidines. Sticking to the recommended protocol with a good leaving group on the primary alcohol should minimize this.
Epimerization at C2 The ester enolate can form under strongly basic conditions, leading to loss of stereochemical integrity.Use of a strong, non-nucleophilic base at low temperatures for a short duration helps to minimize epimerization.

Part 2: Reduction of N-Boc-cis-3-methylazetidine-2-carboxylate to (3-Methylazetidin-2-yl)methanol

The reduction of the ester functionality to a primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is LiAlH₄ the preferred reducing agent for this transformation?

LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols efficiently.[2][3] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation.

Q2: What are the typical reaction conditions for the LiAlH₄ reduction of the azetidine ester?

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere. The ester is usually added slowly to a suspension of LiAlH₄ at 0 °C, and the reaction is then allowed to warm to room temperature.

Q3: I am getting a low yield of the desired alcohol. What could be the problem?

Low yields in the LiAlH₄ reduction can stem from several issues:

  • Decomposition of LiAlH₄: LiAlH₄ reacts violently with water. Ensure your solvent and glassware are scrupulously dry. Use a fresh bottle of LiAlH₄ or a standardized solution.[4][5]

  • Incomplete reaction: The reaction may require longer reaction times or gentle heating (reflux) to go to completion. Monitor the reaction progress by TLC.

  • Difficult work-up and product isolation: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts. A Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is a common and effective method to produce a granular precipitate that is easily filtered.[6]

  • Side reactions: The Boc protecting group can sometimes be cleaved under the reaction or work-up conditions.

Q4: Can the reduction affect the stereochemistry at C2 or C3?

The reduction of the ester to the alcohol with LiAlH₄ does not typically affect the stereocenters at C2 and C3. However, harsh work-up conditions or the presence of acidic impurities could potentially lead to epimerization.

Troubleshooting Guide: LiAlH₄ Reduction

Troubleshooting_LiAlH4 Start Low Yield of (3-Methylazetidin-2-yl)methanol Q1 Is the LiAlH4 active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction complete (TLC)? A1_Yes->Q2 Sol1 Use fresh LiAlH4. Ensure anhydrous conditions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the work-up efficient? A2_Yes->Q3 Sol2 Increase reaction time or temperature (gentle reflux). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there side products? A3_Yes->Q4 Sol3 Use Fieser work-up for better filtration of aluminum salts. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Consider Boc deprotection or other side reactions. Optimize work-up conditions. A4_Yes->Sol4 End Optimized Yield A4_No->End

Sources

Optimization

Technical Support Center: Troubleshooting (3-Methylazetidin-2-yl)methanol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges associated with (3-Methylazetidin-2-yl)methanol intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges associated with (3-Methylazetidin-2-yl)methanol intermediates.

Azetidines are highly valued in modern medicinal chemistry for their sp³-rich character, high ring strain, and conformational rigidity, which often confer enhanced pharmacokinetic properties to drug candidates 1. However, the compact size of the (3-Methylazetidin-2-yl)methanol scaffold, combined with its dual hydrogen-bonding capacity (a secondary amine and a primary alcohol), creates extreme solubility profiles. Depending on its protection state, this molecule can swing from being completely water-soluble to highly lipophilic, causing severe bottlenecks during reaction setups, extractions, and purifications.

Diagnostic Workflow

Before adjusting your experimental conditions, use the following logical framework to identify the root cause of your solubility issue based on the intermediate's chemical state.

SolubilityTroubleshooting Start Solubility Issue Detected State Identify Chemical State Start->State FreeBase Unprotected (Free Base) State->FreeBase Salt Amine Salt (HCl, TFA) State->Salt Protected Fully Protected (N-Boc, O-TBS) State->Protected AqIssue Lost in Aqueous Phase (High Polarity) FreeBase->AqIssue OrgIssue Insoluble in Organic Media (High Lattice Energy) Salt->OrgIssue LipIssue Precipitates in Polar Solvents (Over-lipophilicity) Protected->LipIssue Sol1 Salt out (NaCl) or In-situ Protection AqIssue->Sol1 Sol2 Free-base in-situ or switch to DMF/DMSO OrgIssue->Sol2 Sol3 Tune co-solvents (e.g., THF/Water) LipIssue->Sol3

Diagnostic workflow for resolving (3-Methylazetidin-2-yl)methanol solubility issues.

Quantitative Data: Comparative Solubility Profiles

Understanding the phase-partitioning behavior of your intermediate is critical. The table below summarizes the estimated solubility profiles of (3-Methylazetidin-2-yl)methanol across different states to guide your solvent selection.

Derivative StateCLogP (Est.)WaterDichloromethane (DCM)Ethyl Acetate (EtOAc)DMF / DMSO
Unprotected (Free Base) -0.8+++--++
Hydrochloride Salt -2.5+++----+
N-Boc Protected 1.2-+++++++++
N-Cbz, O-TBS Protected 4.5--+++++++

(Key: +++ = Highly Soluble, ++ = Moderately Soluble, + = Sparingly Soluble, - = Insoluble, -- = Highly Insoluble)

Troubleshooting FAQs

Q1: My unprotected (3-Methylazetidin-2-yl)methanol is completely lost in the aqueous phase during workup. How can I improve organic extraction recovery? Causality: The free base has an extremely low partition coefficient (LogP < 0). The dense concentration of polar functional groups on a small 4-carbon framework allows water to form a tightly bound hydration shell around the molecule. Conventional extraction with DCM or EtOAc will fail because the thermodynamic penalty of breaking these hydrogen bonds is too high. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃. This increases the ionic strength of the aqueous phase, forcing the water molecules to solvate the inorganic ions and effectively "pushing" the organic molecule out of the hydration shell.

  • In-Situ Protection (Preferred): If the free base is merely an intermediate, do not attempt to isolate it. Perform an in-situ protection (e.g., N-Boc or N-Cbz) directly in the aqueous layer. Note that N-Cbz protection is highly recommended if subsequent carbocation-mediated functionalization is planned, as the Cbz group stabilizes the intermediate via field effects 2.

Q2: I am trying to perform an amide coupling, but my (3-Methylazetidin-2-yl)methanol hydrochloride salt is completely insoluble in DCM and minimally soluble in DMF. What is the mechanism of this insolubility, and how do I proceed? Causality: Azetidine hydrochloride salts possess exceptionally high lattice energies due to strong ionic packing and intermolecular hydrogen bonding between the chloride counterion and the free hydroxyl group. While DMF can sometimes solubilize these salts, it can also complicate purification by trapping the salt in a solvated complex, a known issue in azetidine derivatization 3. Solution: Suspending the salt in a mixture of DCM and a highly polar aprotic co-solvent (e.g., 10-20% DMF) is the first step. More importantly, add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) at 2.5 to 3.0 equivalents. The base disrupts the ionic lattice by neutralizing the azetidinium ion, generating the much more soluble free base in situ allowing the coupling reaction to proceed smoothly 4. Ensure your carboxylic acid is pre-activated with your coupling reagent before introducing the neutralized azetidine to prevent competitive side reactions with the hydroxyl group.

Q3: After fully protecting the molecule (e.g., N-Boc, O-TBS), it precipitates out of my polar reaction mixtures (like DMSO or Acetonitrile) during cross-coupling. Why? Causality: By masking both hydrogen-bond donors (amine and alcohol) with bulky, non-polar groups (tert-butyl and silyl), you have drastically shifted the molecule from highly hydrophilic to highly lipophilic. In highly polar solvents, the hydrophobic effect forces the non-polar protected intermediate to aggregate and precipitate out of solution to minimize thermodynamically unfavorable interactions with the polar solvent. Solution: Introduce a moderately non-polar co-solvent such as THF or 1,4-dioxane (e.g., DMSO/THF 1:1) to bridge the polarity gap. If extreme lipophilicity continues to be an issue in your synthetic route, consider using a less "greasy" protecting group for the alcohol (e.g., an acetate ester instead of a bulky silyl ether) to maintain a balanced solubility profile.

Self-Validating Experimental Protocol

Workflow: In-Situ N-Boc Protection and Extraction of Aqueous (3-Methylazetidin-2-yl)methanol Purpose: This protocol circumvents the aqueous solubility trap by converting the hydrophilic free base into a lipophilic N-Boc derivative directly in the aqueous reaction matrix, allowing for seamless organic extraction.

Step 1: Preparation & Matrix Cooling Cool the aqueous solution containing the crude, unprotected (3-Methylazetidin-2-yl)methanol (approx. 10 mmol in 20 mL water) to 0 °C using an ice bath.

Step 2: pH Adjustment (Critical Validation Step) Add 1M NaOH dropwise to the stirring solution. Self-Validation Check: Use a pH meter or high-range pH paper to confirm the pH reaches and stabilizes at 10.5 . If the pH is lower, the azetidine nitrogen remains protonated (as an unreactive salt) and the Boc-protection will fail.

Step 3: Reagent Addition Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 12 mmol) in 20 mL of THF. Add this solution dropwise to the aqueous mixture over 15 minutes to prevent sudden exotherms and reagent hydrolysis.

Step 4: Reaction & Monitoring Remove the ice bath and stir vigorously at room temperature for 4 to 6 hours. Self-Validation Check: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin (heat required). The complete disappearance of the primary/secondary amine spot (which stains purple/pink) confirms the reaction has reached completion.

Step 5: Solvent Evaporation & Extraction Evaporate the THF under reduced pressure (rotary evaporator) at 30 °C. Extract the remaining aqueous phase with EtOAc (3 x 30 mL). Because the molecule is now N-Boc protected, it will readily partition into the organic layer.

Step 6: Washing & Isolation Wash the combined organic layers with brine (20 mL) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N-Boc-(3-Methylazetidin-2-yl)methanol as a workable oil or solid.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: NIH / PubMed Central URL
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: NIH / PubMed Central URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Troubleshooting

Purification techniques for removing impurities from (3-Methylazetidin-2-yl)methanol

Welcome to the technical support center for the purification of (3-Methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (3-Methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges encountered during the purification of this important azetidine derivative.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (3-Methylazetidin-2-yl)methanol. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Poor Separation of (3-Methylazetidin-2-yl)methanol from Starting Materials or Byproducts During Column Chromatography

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Fractions containing a mixture of the desired product and impurities.

  • Low overall yield of pure (3-Methylazetidin-2-yl)methanol.

Potential Causes:

  • Inappropriate Stationary Phase: The polarity of the stationary phase may not be suitable for the separation of the polar (3-Methylazetidin-2-yl)methanol from similarly polar impurities.

  • Incorrect Mobile Phase Composition: The eluent system may be too polar, causing rapid elution of all components, or not polar enough, leading to poor migration of the target compound.

  • Column Overloading: Applying too much crude sample to the column can exceed its separation capacity.

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.

Solutions:

1. Optimize the Stationary and Mobile Phases:

  • Stationary Phase Selection: For a polar compound like (3-Methylazetidin-2-yl)methanol, standard silica gel is a common choice. However, if separation from very polar impurities is challenging, consider using a modified silica gel, such as an amine-bonded or diol-bonded phase, which can offer different selectivity.[1] Reverse-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is another effective strategy for purifying highly polar compounds.[1][2]

  • Mobile Phase Gradient: Instead of isocratic elution (using a constant solvent mixture), employ a gradient elution.[3][4] Start with a less polar solvent system and gradually increase the polarity. For normal-phase chromatography on silica, a common starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a polar solvent like methanol or ethyl acetate.[5][6] A typical gradient might begin with 1-2% methanol in dichloromethane and gradually increase to 10-15% methanol.

2. Refine the Column Chromatography Technique:

  • Sample Loading: Dissolve the crude (3-Methylazetidin-2-yl)methanol in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent to ensure a concentrated band is applied to the column. If the sample is not readily soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling. Both dry and wet packing methods can be effective, but consistency is key for reproducible results.[3]

  • Flow Rate: A slower flow rate can often improve resolution between closely eluting compounds.

Issue 2: Thermal Decomposition of (3-Methylazetidin-2-yl)methanol During Distillation

Symptoms:

  • Darkening or charring of the product in the distillation flask.

  • Low yield of the distilled product.

  • Presence of new, unidentified impurities in the distillate.

Potential Causes:

  • High Distillation Temperature: Azetidine derivatives can be susceptible to thermal degradation, especially at elevated temperatures.

  • Prolonged Heating: Extended exposure to high temperatures, even below the decomposition point, can lead to gradual degradation.

  • Presence of Acidic or Basic Impurities: Catalytic amounts of acidic or basic impurities can lower the decomposition temperature.

Solutions:

1. Utilize Vacuum Distillation:

  • Reduced Pressure: By reducing the pressure, the boiling point of (3-Methylazetidin-2-yl)methanol is significantly lowered, allowing for distillation at a much lower and safer temperature. For similar small heterocyclic alcohols, vacuum distillation is a standard purification method.

  • Kugelrohr Distillation: For small-scale purifications, a Kugelrohr apparatus can be particularly effective. It minimizes the path length for the vapor and allows for efficient distillation of small quantities at reduced pressure.[7]

2. Neutralize the Crude Product:

  • Aqueous Workup: Before distillation, perform a mild aqueous workup to remove any acidic or basic residues from the synthesis. A wash with a saturated sodium bicarbonate solution followed by a brine wash is often sufficient.

  • Drying: Ensure the crude product is thoroughly dried before distillation, as water can interfere with the process and potentially contribute to side reactions at high temperatures.

Issue 3: Difficulty in Inducing Crystallization for Recrystallization

Symptoms:

  • The purified (3-Methylazetidin-2-yl)methanol remains as an oil even after cooling a saturated solution.

  • Formation of an amorphous solid instead of well-defined crystals.

Potential Causes:

  • High Polarity and Hydrogen Bonding: The hydroxyl and amine functionalities of (3-Methylazetidin-2-yl)methanol can lead to strong intermolecular hydrogen bonding, which can inhibit the formation of a regular crystal lattice.

  • Residual Solvent: The presence of even small amounts of a highly solubilizing solvent can prevent crystallization.

  • Purity Issues: The presence of impurities can disrupt the crystal lattice formation.

Solutions:

1. Optimize the Solvent System:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar molecules, consider solvent systems like ethyl acetate/hexane, dichloromethane/diethyl ether, or isopropanol/water.

  • Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, an "anti-solvent" (a solvent in which the compound is insoluble) can be slowly added to the saturated solution to induce precipitation.

2. Induce Crystallization:

  • Seeding: If a small crystal of the pure compound is available, add it to the supersaturated solution to act as a nucleation site.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that can initiate crystal growth.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer), to encourage the formation of larger, purer crystals.

3. Consider Derivatization:

  • In some cases, forming a salt (e.g., with a chiral acid if resolving enantiomers) can significantly improve the crystallinity of the compound.[8] The pure salt can then be neutralized to recover the purified free base.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (3-Methylazetidin-2-yl)methanol?

A1: Common impurities often originate from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as the corresponding azetidinone or the reducing agent used.

  • Reaction Byproducts: These can include products of over-reduction, ring-opening, or side reactions of protecting groups.

  • Solvents: Residual solvents from the reaction or workup.

  • Higher Amine Impurities: These can form during methylation reactions if applicable to the synthesis.[9]

Q2: Which analytical techniques are best for assessing the purity of (3-Methylazetidin-2-yl)methanol?

A2: A combination of techniques is often ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for identifying and quantifying non-volatile impurities. Both normal-phase and reversed-phase HPLC can be employed.[10]

  • Gas Chromatography (GC): Suitable for assessing volatile impurities and can provide high resolution.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[10]

  • Mass Spectrometry (MS): Coupled with GC or LC, MS is invaluable for identifying the molecular weights of impurities.

Q3: How can I separate enantiomers of (3-Methylazetidin-2-yl)methanol?

A3: Chiral purification is a common requirement for pharmaceutical applications.

  • Chiral HPLC: This is a powerful technique that uses a chiral stationary phase (CSP) to separate enantiomers.[11][12] Method development often involves screening different chiral columns and mobile phases.

  • Diastereomeric Recrystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the chiral auxiliary.

Q4: What are the recommended storage conditions for purified (3-Methylazetidin-2-yl)methanol?

A4: Based on data for similar azetidine derivatives, it is recommended to store (3-Methylazetidin-2-yl)methanol in a tightly sealed container in a dry, well-ventilated place, often under refrigeration (2-8°C) to minimize potential degradation over time.[13][14]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography for General Purification

This protocol provides a general workflow for the purification of (3-Methylazetidin-2-yl)methanol using flash column chromatography.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Pack the column with silica gel using either a dry or wet packing method.[15] Ensure the packing is uniform and free of air bubbles. c. Equilibrate the packed column by passing several column volumes of the initial, least polar mobile phase through it.

2. Sample Preparation and Loading: a. Dissolve the crude (3-Methylazetidin-2-yl)methanol in a minimal amount of dichloromethane or the initial mobile phase. b. Carefully apply the sample solution to the top of the silica gel bed, ensuring not to disturb the packing. c. Allow the sample to fully adsorb onto the silica gel.

3. Elution and Fraction Collection: a. Begin eluting the column with the initial mobile phase (e.g., 98:2 dichloromethane:methanol). b. Collect fractions in an organized manner (e.g., in test tubes in a rack). c. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol.[5] A typical gradient might be:

  • 98:2 DCM:MeOH (5 column volumes)
  • 95:5 DCM:MeOH (10 column volumes)
  • 90:10 DCM:MeOH (10 column volumes) d. Monitor the elution of compounds using Thin Layer Chromatography (TLC).

4. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified (3-Methylazetidin-2-yl)methanol.

Data Presentation
Technique Typical Stationary Phase Typical Mobile Phase Key Advantages Common Issues
Normal-Phase Column Chromatography Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolGood for a wide range of compounds, versatile.Poor separation of very polar compounds.
Reversed-Phase Column Chromatography C18-bonded SilicaWater/Acetonitrile, Water/MethanolExcellent for highly polar, water-soluble compounds.[1]Can be less effective for non-polar impurities.
Fractional Vacuum Distillation N/AN/AEffective for thermally stable, volatile compounds.Risk of thermal decomposition.
Recrystallization N/AVarious organic solvents and mixturesCan yield very high purity material.Difficult for oils or compounds with strong intermolecular forces.
Visualizations
General Purification Workflow ```dot

PurificationWorkflow Crude Crude (3-Methylazetidin-2-yl)methanol AssessPurity Assess Purity (TLC, NMR) Crude->AssessPurity PurificationChoice Choose Purification Method AssessPurity->PurificationChoice ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Complex Mixture Distillation Vacuum Distillation PurificationChoice->Distillation Volatile Impurities Recrystallization Recrystallization PurificationChoice->Recrystallization Crystalline Solid Analysis Purity Analysis (HPLC, qNMR) ColumnChrom->Analysis Distillation->Analysis Recrystallization->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: The process of gradient elution for separating compounds of varying polarity.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved from [Link]

  • Chromatography to separate polar molecules? : r/OrganicChemistry. (2022). Reddit. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Column chromatography. Columbia University. Retrieved from [Link]

  • Column Chromatography Guide. (2025). Phenomenex. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • (3,3-dimethylazetidin-2-yl)methanol — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • III Analytical Methods. Retrieved from [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Retrieved from [Link]

  • 26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate. Retrieved from [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Successful HPLC Operation - Troubleshooting Guide. Retrieved from [Link]

  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2001). Retrieved from [Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PMC. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. Retrieved from [Link]

  • (Azetidin-2-yl)methanol. PubChem - NIH. Retrieved from [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Retrieved from [Link]

  • EP0037695B1 - Methylamines purification process. Google Patents.
  • Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Cosmetics - Analytical Methods & Research. Food and Drug Administration, Department of Health. Retrieved from [Link]

  • Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. (2023). Organic Chemistry Research. Retrieved from [Link]

  • Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. (2026). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

(3-Methylazetidin-2-yl)methanol vs. Pyrrolidine Derivatives in Drug Design: A Comprehensive Comparison Guide

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Within this paradigm, saturated nitrogen heterocycles are indispen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in contemporary medicinal chemistry. Within this paradigm, saturated nitrogen heterocycles are indispensable. For decades, the 5-membered pyrrolidine ring has been a workhorse in drug discovery. However, the 4-membered azetidine ring—and specifically highly functionalized derivatives like (3-Methylazetidin-2-yl)methanol —has recently emerged as a privileged bioisostere [1].

This guide provides an objective, data-driven comparison between (3-methylazetidin-2-yl)methanol and its pyrrolidine counterpart, detailing the physicochemical causality, structural advantages, and experimental workflows necessary for evaluating these scaffolds in lead optimization.

Structural and Physicochemical Profiling

The decision to replace a pyrrolidine core with an azetidine core is rarely arbitrary; it is a tactical maneuver to address specific developability liabilities such as poor metabolic stability, high lipophilicity, or off-target toxicity [2].

Causality Behind Physicochemical Shifts

The fundamental differences between these two scaffolds stem from ring strain and orbital hybridization . The 4-membered azetidine ring possesses significant angle strain (~25.4 kcal/mol) compared to the relatively relaxed 5-membered pyrrolidine (~6.0 kcal/mol) [3].

To accommodate the tight internal bond angles (~90°), the C-N-C bonds in azetidine must adopt higher p-character. Consequently, the non-bonding lone pair on the nitrogen atom is forced into an orbital with increased s-character. Because s-orbitals penetrate closer to the nucleus, the lone pair is held more tightly and is less available to accept a proton. This directly causes azetidines to exhibit a lower pKa (weaker basicity) than their pyrrolidine counterparts [4].

Comparative Data Summary

The following table summarizes the divergent properties of the two scaffolds when utilized as building blocks in drug design:

Property(3-Methylazetidin-2-yl)methanol (Azetidine Core)(3-Methylpyrrolidin-2-yl)methanol (Pyrrolidine Core)Impact on Drug Design
Ring Size & Strain 4-membered (~25.4 kcal/mol)5-membered (~6.0 kcal/mol)Azetidine provides a highly rigid, compact framework, reducing the entropic penalty upon target binding.
Predicted pKa ~10.2 – 10.5~11.2 – 11.5The lower pKa of azetidine reduces the fraction of protonated species at pH 7.4, enhancing passive membrane permeability.
Lipophilicity (LogP) LowerHigherAzetidine lowers overall lipophilicity, improving aqueous solubility and reducing non-specific protein binding.
Metabolic Stability High (Sterically hindered)ModerateThe compact nature of the azetidine ring often makes it more resistant to CYP450-mediated N-dealkylation.
Conformational Freedom RestrictedFlexible (Envelope conformations)Azetidine pre-organizes the methyl and hydroxymethyl vectors, locking them into a specific spatial orientation.

Mechanistic Advantages in Lead Optimization

When (3-methylazetidin-2-yl)methanol is incorporated into a larger pharmacophore (e.g., via amide coupling or reductive amination), its dense functionalization (a methyl group and a primary alcohol) provides critical vectors for hydrogen bonding and hydrophobic interactions within a binding pocket.

By contracting the ring from pyrrolidine to azetidine, medicinal chemists can achieve a "magic methyl" effect combined with optimized pharmacokinetics. The logical progression of how this structural change influences in vivo efficacy is visualized below.

G A Pyrrolidine to Azetidine Ring Contraction B Increased Ring Strain (~25.4 kcal/mol) A->B C Increased s-character of Nitrogen Lone Pair A->C D Reduced Lipophilicity (Lower LogP) A->D F Improved Aqueous Solubility B->F Lower Entropic Penalty E Lower Basicity (pKa ~10.4 vs ~11.3) C->E D->F G Enhanced Membrane Permeability at pH 7.4 E->G Less Protonated H Optimized PK/PD Profile F->H G->H

Caption: Logical relationship between azetidine ring contraction and optimized pharmacokinetic properties.

Experimental Validation Protocols

To objectively compare derivatives synthesized from (3-methylazetidin-2-yl)methanol versus pyrrolidine, robust, self-validating experimental workflows are required. Below are the standard operating procedures for validating the key differentiators: metabolic stability and kinetic solubility.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating)

This protocol determines the intrinsic clearance ( CLint​ ) of the compounds. To ensure the assay is self-validating, known high-clearance and low-clearance reference compounds must be run in parallel to verify the enzymatic activity of the microsomes.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (Solution A and B)

  • Test compounds (Azetidine and Pyrrolidine derivatives)

  • Controls: Verapamil (High clearance), Warfarin (Low clearance)

Step-by-Step Methodology:

  • Preparation: Dilute test compounds and controls to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Quenching (Time-Course): At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots from the reaction mixture and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Validation Check: Calculate the half-life ( t1/2​ ) of Verapamil and Warfarin. The assay is only valid if Verapamil shows rapid depletion ( t1/2​<15 min) and Warfarin remains stable ( t1/2​>120 min).

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance using the formula: CLint​=(k×V)/Microsomal Protein .

Workflow Step1 Step 1 Prepare 1 µM test compound & controls in buffer (pH 7.4) Step2 Step 2 Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 Step 3 Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 Step 4 Initiate reaction with 1 mM NADPH Step3->Step4 Step5 Step 5 Quench aliquots at 0, 5, 15, 30, 45 min with cold MeCN Step4->Step5 Step6 Step 6 Centrifuge & Analyze supernatant via LC-MS/MS Step5->Step6 Step7 Step 7 Validate via controls & Calculate intrinsic clearance Step6->Step7

Caption: Step-by-step experimental workflow for in vitro microsomal stability assessment.

Protocol B: Kinetic Solubility Assay (Shake-Flask Method)

Because the azetidine core lowers LogP, derivatives of (3-methylazetidin-2-yl)methanol typically exhibit superior aqueous solubility compared to pyrrolidines.

  • Preparation: Add 10 µL of a 10 mM DMSO stock solution of the test compound to 490 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial (target concentration: 200 µM, 2% DMSO).

  • Incubation: Shake the vials on an orbital shaker at 250 rpm for 24 hours at room temperature (25°C) to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved particulates.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve (prepared in 100% acetonitrile to ensure complete dissolution) to determine the exact concentration of the dissolved compound.

Conclusion

While pyrrolidine derivatives remain a staple in medicinal chemistry, the strategic utilization of (3-methylazetidin-2-yl)methanol offers a sophisticated method for fine-tuning a drug candidate's profile. By leveraging the unique orbital mechanics and high ring strain of the azetidine core, researchers can effectively lower basicity, reduce lipophilicity, and lock functional groups into rigid, target-specific conformations. When developability issues such as poor permeability or rapid metabolic clearance stall a pyrrolidine-based lead, contracting the ring to an azetidine is a highly validated, data-backed rescue strategy.

References

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Available at:[Link]

  • Meanwell, N. A., & Loiseleur, O. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry, 2022. Available at:[Link]

Comparative

A Technical Guide to the Basicity of Cyclic Amines: A Comparative Analysis for Drug Development

Introduction In the landscape of medicinal chemistry and drug development, the basicity of amine-containing molecules is a critical physicochemical parameter. It governs a multitude of pharmacokinetic and pharmacodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the basicity of amine-containing molecules is a critical physicochemical parameter. It governs a multitude of pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, protein binding, and the strength of interactions with biological targets.[1] The pKa of an amine's conjugate acid (pKaH) dictates its ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Cyclic amines, such as azetidines, pyrrolidines, and piperidines, are ubiquitous scaffolds in modern pharmaceuticals.[2][3] Their constrained conformations and unique stereoelectronic properties make them valuable building blocks for modulating molecular properties.

This guide provides an in-depth comparison of the basicity of (3-Methylazetidin-2-yl)methanol and other foundational saturated heterocyclic amines. We will explore the underlying principles governing their basicity, present available experimental data, and provide a robust, validated protocol for the experimental determination of pKa values—a crucial step for any research involving novel amine-containing compounds.

Foundational Principles of Cyclic Amine Basicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.[4] This availability is modulated by a combination of electronic, steric, and solvation effects. In cyclic amines, the ring structure introduces an additional factor: ring strain, which influences the hybridization of the nitrogen atom.

  • Inductive Effects : Alkyl groups are electron-donating, increasing the electron density on the nitrogen and thereby enhancing basicity.[5] Conversely, electron-withdrawing groups (EWGs), such as hydroxyl or fluoro groups, pull electron density away from the nitrogen, decreasing basicity.[6][7] The magnitude of this effect diminishes with distance.[5]

  • Ring Strain and Hybridization : In small rings like azetidine (a four-membered ring), the C-N-C bond angle is compressed relative to the ideal sp³ hybridization angle of 109.5°. To accommodate this strain, the orbitals forming the C-N bonds adopt more p-character. Consequently, the nitrogen's lone pair orbital gains more s-character.[8][9] Since s-orbitals are held closer to the nucleus than p-orbitals, the lone pair becomes less available for protonation, resulting in lower basicity.[7][9] As the ring size increases to pyrrolidine (five-membered) and piperidine (six-membered), the ring strain decreases, the nitrogen hybridization approaches a more ideal sp³ state, and basicity increases.

  • Steric Hindrance : Bulky substituents around the nitrogen atom can impede the approach of a proton, reducing basicity. However, in cyclic systems, the alkyl groups are held back by the ring structure, which can reduce steric hindrance compared to their acyclic counterparts, often leading to slightly higher basicity.[10]

  • Solvation : In aqueous solution, the protonated form of an amine (the ammonium ion) is stabilized by hydrogen bonding with water molecules.[10] The efficiency of this solvation can influence the equilibrium of the protonation reaction and thus the measured pKaH.

Factors_Influencing_Basicity Basicity Amine Basicity (pKaH) Inductive Inductive Effects (+I / -I) Inductive->Basicity Modulates e⁻ density Strain Ring Strain & Hybridization (s-character) Strain->Basicity Affects lone pair availability Steric Steric Hindrance Steric->Basicity Hinders protonation Solvation Solvation Effects Solvation->Basicity Stabilizes conjugate acid Potentiometric_Titration_Workflow N1 Prepare Amine Solution (0.1 M KCl, 25°C) N3 Titrate with Standardized HCl (under N₂ atmosphere) N1->N3 N2 Calibrate pH Meter (pH 7 & 10 buffers) N2->N3 N4 Record pH vs. Volume Added N3->N4 N4->N3 N5 Plot Titration Curve (pH vs. Volume) N4->N5 Data collected N6 Determine Equivalence Point (Vₑ) (max ΔpH/ΔV) N5->N6 N7 Calculate Half-Equivalence Point (Vₑ / 2) N6->N7 N8 Determine pKa (pH at Vₑ / 2) N7->N8

Caption: A simplified workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of cyclic amines is a fundamental property that dictates their utility in drug discovery. While the trend of increasing basicity from azetidine to larger, less-strained rings like pyrrolidine and piperidine is well-established, this guide highlights that substituents can dramatically alter these foundational properties. Our analysis of (3-Methylazetidin-2-yl)methanol predicts a lower basicity than its parent azetidine ring due to the potent electron-withdrawing effect of the adjacent hydroxyl group. This case study emphasizes that even for known scaffolds, a thorough experimental validation of key physicochemical parameters is indispensable. The provided potentiometric titration protocol offers a reliable and self-validating method for researchers to obtain the precise pKaH values essential for building accurate structure-activity relationships and advancing the development of novel therapeutics.

References

  • Al-Baghli, N. et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved March 25, 2026, from [Link]

  • Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Why are cyclic amines more basic than acyclic amines of same nature?. (2016, August 29). Quora. Retrieved March 25, 2026, from [Link]

  • Basicity of amines. (2025, August 15). Fiveable. Retrieved March 25, 2026, from [Link]

  • Relative basicity of cyclic amines. (2016, December 6). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • Spectrophotometric Determination of the pKa's of Some Aromatic Amines. (1962). DTIC. Retrieved March 25, 2026, from [Link]

  • Factors That Affect the Basicity of Amines. (n.d.). Unacademy. Retrieved March 25, 2026, from [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Detailed procedure for calculating pKa. (n.d.). DOI. Retrieved March 25, 2026, from [Link]

  • Basicity of Amines. (n.d.). OpenStax adaptation. Retrieved March 25, 2026, from [Link]

  • Which is more basic, piperidine or pyrrolidine and why?. (2016, March 19). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • Pinder, A. R. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 9, 491. DOI: 10.1039/NP9920900491. Retrieved March 25, 2026, from [Link]

Sources

Validation

Validating Stereochemical Configuration of (3-Methylazetidin-2-yl)methanol: A Comparative Guide to NOESY and Alternative Techniques

Determining the relative stereochemistry of small, strained heterocycles is a critical bottleneck in drug development and synthetic chemistry. For molecules like (3-Methylazetidin-2-yl)methanol, which possesses two adjac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Determining the relative stereochemistry of small, strained heterocycles is a critical bottleneck in drug development and synthetic chemistry. For molecules like (3-Methylazetidin-2-yl)methanol, which possesses two adjacent chiral centers at C-2 and C-3, assigning the cis or trans configuration cannot be reliably achieved through 1D 1 H NMR scalar coupling ( J -coupling) alone due to the conformational flexibility and complex dihedral angles of the azetidine ring.

As an application scientist, the most robust method for this validation is leveraging through-space dipole-dipole interactions via Nuclear Overhauser Effect Spectroscopy (NOESY). This guide provides an objective comparison of NOESY against alternative analytical modalities, explains the causality behind optimal experimental parameters, and outlines a self-validating protocol for stereochemical assignment.

Theoretical Grounding: The Causality of NOE in Small Heterocycles

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between spatially proximate NMR-active nuclei (typically < 5 Å)[1]. The efficiency, build-up rate, and sign of this magnetization transfer depend entirely on the molecule's correlation time ( τc​ ) relative to the spectrometer's Larmor frequency ( ω ).

For a low-molecular-weight compound like (3-Methylazetidin-2-yl)methanol (MW = 101.15 Da), molecular tumbling in solution is extremely rapid. This places the system in the extreme narrowing limit ( ωτc​≪1.12 ), resulting in a positive NOE enhancement[2]. Consequently, in a phase-sensitive 2D NOESY spectrum, genuine NOE cross-peaks will appear with an opposite phase to the diagonal peaks[1]. Understanding this physical reality is the foundation for both selecting the correct experiment and validating the resulting data.

DecisionTree Start Molecule MW & Tumbling Small MW < 1000 Da Fast (ωτc < 1.12) Start->Small Mid MW 1000-3000 Da Intermediate (ωτc ≈ 1.12) Start->Mid Large MW > 3000 Da Slow (ωτc > 1.12) Start->Large NOESY_Pos 2D NOESY Positive NOE Small->NOESY_Pos Preferred ROESY 2D ROESY Always Positive NOE Small->ROESY Alternative Mid->ROESY Mandatory NOESY_Neg 2D NOESY Negative NOE Large->NOESY_Neg Preferred

NMR experiment selection logic based on molecular weight and correlation time.

Objective Comparison of Analytical Modalities

When validating the stereochemistry of (3-Methylazetidin-2-yl)methanol, several techniques are available. The table below objectively compares their performance, highlighting why 2D NOESY is the optimal choice for this specific molecular class.

Analytical TechniqueCore PrincipleSensitivityQuantitative AccuracyLimitations for Azetidines
2D NOESY Through-space dipole-dipole cross-relaxation[2].ModerateModerate (Distance ∝r−6 )Long acquisition times; requires high sample concentration.
1D DPFGE NOE Selective 1D excitation and NOE transfer[3].HighHighRequires perfectly isolated resonances for selective excitation; difficult in crowded spectra[4].
2D ROESY Spin-lock NOE in the rotating frame.ModerateLowProne to TOCSY artifacts (through-bond transfer) which mimic NOE signals in strained rings.
X-Ray Crystallography Electron density diffraction.N/AAbsolute(3-Methylazetidin-2-yl)methanol is often a viscous oil/liquid; growing single crystals is highly difficult.

Why not ROESY? While ROESY avoids the zero-crossing problem where NOE intensity drops to zero for mid-sized molecules (MW 1000–3000 Da)[4], it is unnecessary for a 101 Da molecule. Furthermore, the spin-lock pulse in ROESY can induce TOCSY artifacts (magnetization transfer through J -couplings). Because the azetidine ring has strong proton-proton scalar couplings, TOCSY artifacts can easily be mistaken for spatial proximity, leading to catastrophic misassignments of stereochemistry.

Self-Validating Experimental Protocol: 2D NOESY

To ensure absolute trustworthiness in your stereochemical assignment, the experimental workflow must be self-validating. The following protocol is engineered specifically for small, rapid-tumbling heterocycles.

G A Sample Preparation (15 mg in CDCl3, Degassed) B 1H & 13C NMR (Resonance Assignment) A->B C Determine Correlation Time (τc) MW = 101.15 Da -> Fast Tumbling B->C D Select NMR Experiment C->D E 2D NOESY (Mixing Time: 400-600 ms) D->E F 1D DPFGE NOE (Targeted Excitation) D->F G Extract Cross-Peak Volumes (r^-6 Distance Dependence) E->G F->G H Stereochemical Assignment (Cis vs Trans Configuration) G->H

Workflow for stereochemical validation of small molecules via NOE-based NMR techniques.

Step-by-Step Methodology
  • Sample Preparation & Degassing : Dissolve 15–20 mg of (3-Methylazetidin-2-yl)methanol in 600 µL of CDCl 3​ . Subject the sample to three freeze-pump-thaw cycles or sparge with dry N 2​ for 10 minutes.

    • Causality : NOE signals are inherently weak (typically 0.1% to 2% of the excited peak)[3]. Dissolved oxygen is paramagnetic and provides an alternative non-radiative T1​ relaxation pathway. This prematurely quenches the NOE magnetization transfer. Degassing maximizes the observable NOE cross-peaks.

  • Parameter Optimization ( tm​ and D1​ ) :

    • Set the mixing time ( tm​ ) to 500–600 ms .

    • Set the relaxation delay ( D1​ ) to ≥3×T1​ (typically 2.5–3.0 seconds).

    • Causality : Small molecules tumble so rapidly that their cross-relaxation rate ( σIS​ ) is very slow. A long mixing time (up to 600 ms) is required to allow the NOE to build up to a detectable level[3].

  • Acquisition : Acquire the 2D NOESY spectrum using a phase-sensitive sequence with zero-quantum suppression (e.g., Bruker's noesygpphpp).

  • Self-Validation Phase Check : During processing, phase the diagonal peaks to be negative.

    • Validation Rule : Because this is a small molecule in the extreme narrowing limit, true through-space NOE cross-peaks must phase positive (opposite to the diagonal)[1]. If a cross-peak phases negative (same as the diagonal), it is a zero-quantum coherence (ZQC) artifact or chemical exchange, NOT a spatial correlation[3].

Data Presentation: Differentiating Cis and Trans Isomers

In the azetidine ring, the spatial relationship between the protons at C-2 (H-2) and C-3 (H-3) is fixed by the ring's rigid geometry. NOESY leverages the strict r−6 distance dependence to differentiate the isomers[4].

  • In the cis-isomer : The bulky -CH 2​ OH and -CH 3​ substituents are co-facial. This forces the ring protons H-2 and H-3 to be syn to each other on the opposite face. The internuclear distance is approximately 2.3–2.5 Å, yielding a strong NOE cross-peak[5].

  • In the trans-isomer : The substituents are on opposite faces, placing H-2 and H-3 in an anti relationship. The distance extends beyond 3.3 Å, drastically reducing the cross-relaxation rate and resulting in a weak or absent NOE cross-peak[5].

Quantitative NOESY Interpretation Matrix
Proton PairInternuclear Distance (cis)Internuclear Distance (trans)Expected NOESY Cross-Peak (cis)Expected NOESY Cross-Peak (trans)
H-2 ↔ H-3 ~2.4 Å (Syn)~3.4 Å (Anti)Strong (Positive Phase) Weak / Absent
H-2 ↔ -CH 3​ ~3.5 Å~2.4 ÅWeak / AbsentStrong (Positive Phase)
H-3 ↔ -CH 2​ OH ~3.5 Å~2.5 ÅWeak / AbsentStrong (Positive Phase)

By integrating the volumes of these specific cross-peaks and confirming their positive phase relative to the negative diagonal, the stereochemical configuration of (3-Methylazetidin-2-yl)methanol is unambiguously validated.

Sources

Comparative

Comparison of synthetic routes and atom economy for (3-Methylazetidin-2-yl)methanol

An in-depth technical analysis of synthetic routes for (3-Methylazetidin-2-yl)methanol , a highly valuable, conformationally restricted building block utilized extensively in medicinal chemistry and the development of CN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of synthetic routes for (3-Methylazetidin-2-yl)methanol , a highly valuable, conformationally restricted building block utilized extensively in medicinal chemistry and the development of CNS-focused lead libraries[1]. The incorporation of the azetidine ring provides reduced conformational flexibility compared to pyrrolidines, which often translates to improved pharmacokinetic profiles and enhanced target affinity.

As a Senior Application Scientist, evaluating the synthesis of this scaffold requires a rigorous look at atom economy, thermodynamic driving forces, and process scalability[2][3]. This guide objectively compares the primary synthetic pathways, provides self-validating experimental protocols, and outlines the mechanistic causality behind reagent selection.

Strategic Overview of Synthetic Routes

The synthesis of substituted azetidin-2-ylmethanols generally falls into three strategic categories. The choice of route heavily dictates the overall atom economy and the environmental impact of the process.

Route A: Hydride Reduction of Carboxylic Acid Derivatives (The Industry Standard)

The most direct and industrially relevant route involves the reduction of an N-protected 3-methylazetidine-2-carboxylic acid (or its ester) to the corresponding primary alcohol[3][4].

  • Causality & Reagent Selection: Lithium Aluminum Hydride (LiAlH₄) is typically selected for its robust reduction capabilities. However, because the azetidine ring is highly strained (~26 kcal/mol ring strain), the reaction must be strictly temperature-controlled (0 °C to room temperature) to prevent reductive ring-opening[4]. Borane-tetrahydrofuran (BH₃·THF) is an excellent, milder alternative that offers superior chemoselectivity for the carboxylic acid over the N-Boc protecting group, minimizing premature deprotection.

Route B: Aziridine-to-Azetidine Ring Expansion

This route relies on the thermal ring expansion of 2-(bromomethyl)-2-methylaziridines to form 3-bromo-3-methylazetidines, followed by functional group interconversion to yield the hydroxymethyl derivative[5][6].

  • Causality & Reagent Selection: The thermodynamic driving force here is the relief of steric crowding and partial ring strain from the three-membered aziridine to the four-membered azetidine[6]. However, this route suffers from poor atom economy due to the reliance on heavy halogen leaving groups (bromine) and multi-step functionalizations.

Route C: Photochemical Functionalization (Emerging Technology)

Recent advances have demonstrated the direct photochemical functionalization of azetidine-2-carboxylic acids using iridium-based photocatalysts[7]. While currently more optimized for alkylation via decarboxylative cross-coupling, this radical-mediated pathway represents the frontier of late-stage functionalization.

Comparative Analysis: Atom Economy & Process Efficiency

To objectively evaluate these routes, we must look at the quantitative data surrounding their efficiency. Atom Economy (AE) is calculated based on the molecular weight of the desired product relative to the total molecular weight of all reactants.

Synthetic RoutePrimary ReagentsTypical Overall YieldEst. Atom EconomyScalabilityKey Limitation
A: Hydride Reduction LiAlH₄ or BH₃·THF75–85%~79% HighHydride handling and emulsion risks at scale
B: Aziridine Expansion NaBH₄, MeOH, Heat40–55%< 40% Low-MediumHigh waste generation; multi-step FGI
C: Photochemical Ir-catalysts, Light60–80%~65% Medium (Flow)High cost of photocatalysts

Data synthesized from established azetidine reduction and expansion protocols[4][5][7]. Route A remains the superior choice for both atom economy and scalable yield.

Mechanistic Pathway Visualization

The following diagram illustrates the optimized workflow for Route A, moving from the commercially accessible precursor to the final target scaffold.

SynthesisWorkflow Start 1-Boc-3-methylazetidine- 2-carboxylic acid Step1 Hydride Reduction (LiAlH4, THF, 0°C) Start->Step1 Intermediate 1-Boc-(3-Methylazetidin- 2-yl)methanol Step1->Intermediate Step2 Boc Deprotection (TFA, DCM, RT) Intermediate->Step2 Final (3-Methylazetidin-2-yl)methanol (Target Scaffold) Step2->Final

Synthetic workflow for (3-Methylazetidin-2-yl)methanol via hydride reduction.

Detailed Experimental Workflow: Self-Validating Protocol for Hydride Reduction

To ensure scientific integrity and reproducible results, the following protocol details the reduction of 1-Boc-3-methylazetidine-2-carboxylic acid to 1-Boc-(3-methylazetidin-2-yl)methanol. This methodology employs a self-validating workup system to prevent product loss.

Phase 1: Anhydrous Reduction[4]
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then purge with Argon.

    • Causality: LiAlH₄ reacts violently with atmospheric moisture to generate hydrogen gas. An inert atmosphere is non-negotiable for safety and reagent efficacy.

  • Reagent Solubilization: Dissolve 1-Boc-3-methylazetidine-2-carboxylic acid (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add LiAlH₄ (30.0 mmol, 3.0 equiv) portion-wise over 15 minutes.

    • Causality: The excess hydride ensures complete reduction of both the acidic proton and the carbonyl group. The slow addition at 0 °C controls the exothermic reaction, preventing thermal degradation or ring-opening of the strained azetidine cycle.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain).

Phase 2: The Fieser Workup (Critical Step)

Standard aqueous quenching of aluminum hydrides creates a gelatinous aluminum hydroxide emulsion that traps the highly polar azetidine product. The Fieser method forces the formation of a granular, easily filterable precipitate.

  • Quenching: Re-cool the flask to 0 °C. Dilute with ether (50 mL).

  • Sequential Addition:

    • Slowly add n mL of distilled water (where n = grams of LiAlH₄ used).

    • Add n mL of 15% aqueous NaOH solution.

    • Add 3n mL of distilled water.

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 1-Boc-(3-methylazetidin-2-yl)methanol.

(Note: The final target, (3-Methylazetidin-2-yl)methanol, is obtained by standard acidic deprotection of the Boc group using Trifluoroacetic acid in Dichloromethane, followed by neutralization).

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH).[Link]

  • Synthesis of 3-functionalized 3-methylazetidines. Ghent University.[Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications.[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Patent Application Publication US 2014/0155390 A1. Googleapis.[Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof (EP0992491A1).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (3-Methylazetidin-2-yl)methanol: A Guide for Laboratory Professionals

This document provides comprehensive guidance on the proper disposal procedures for (3-Methylazetidin-2-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive guidance on the proper disposal procedures for (3-Methylazetidin-2-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is imperative that we handle and dispose of chemical waste with the utmost care and responsibility. This guide is structured to provide not only procedural steps but also the scientific reasoning behind them, fostering a culture of safety and environmental stewardship in the laboratory.

Hazard Identification and Risk Assessment

Therefore, it is prudent to treat (3-Methylazetidin-2-yl)methanol as a hazardous substance with the potential for:

  • Flammability: The presence of the methanol group suggests potential flammability.

  • Skin and Eye Irritation/Corrosion: Azetidine rings are strained, which can contribute to their reactivity and potential to irritate or damage biological tissues.[4]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

A comprehensive risk assessment should be conducted before handling this compound, and all work should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Quantitative Hazard Summary for Related Azetidine Compounds
Hazard ClassificationDescriptionGHS PictogramsSource
Flammable LiquidFlammable liquid and vapor.GHS02 (Flame)[1]
Skin Corrosion/IrritationCauses skin irritation or severe burns.GHS05 (Corrosion), GHS07 (Exclamation Mark)[1][3][8]
Serious Eye Damage/IrritationCauses serious eye damage or irritation.GHS05 (Corrosion), GHS07 (Exclamation Mark)[1][3][8]
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.GHS07 (Exclamation Mark)[9]
Specific Target Organ ToxicityMay cause respiratory irritation or drowsiness/dizziness.GHS07 (Exclamation Mark)[1][9]

This table is a composite based on data for similar azetidine compounds and should be used as a precautionary guide.

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE are the first line of defense against chemical exposure. When handling (3-Methylazetidin-2-yl)methanol, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[7]

  • Hand Protection: Chemical-resistant gloves are required. Given the lack of specific data for this compound, it is advisable to consult glove manufacturer compatibility charts for similar chemicals (e.g., small-ring nitrogen heterocycles, alcohols).

  • Body Protection: A flame-resistant lab coat should be worn.[7]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[7]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Don PPE: Before re-entering the area, don the appropriate PPE as described in the section above.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[10] Do not use combustible materials like paper towels to absorb a flammable substance.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[2][3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[8]

In case of personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][11]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Proper Disposal Procedures

The guiding principle for the disposal of (3-Methylazetidin-2-yl)methanol is that it must be treated as hazardous waste.[8] Under no circumstances should it be disposed of down the drain or in regular trash.[8] Disposal must adhere to all federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Disposal Decision Workflow

DisposalWorkflow start Start: (3-Methylazetidin-2-yl)methanol Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste Streams identify->segregate container Select Compatible, Leak-Proof Waste Container segregate->container label_container Label Container: 'Hazardous Waste', Chemical Name, Date container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Facility (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for the proper disposal of (3-Methylazetidin-2-yl)methanol.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • (3-Methylazetidin-2-yl)methanol waste must be classified as hazardous waste.

    • This waste stream must be segregated from other, incompatible waste streams.[14] For example, keep it separate from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[6][14]

  • Waste Container Selection and Labeling:

    • Select a waste container that is chemically compatible with the compound.[13] For flammable liquids, a metal or appropriate plastic container is generally suitable. Avoid using containers that may be degraded by the chemical.

    • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[12]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "(3-Methylazetidin-2-yl)methanol," and the date when waste was first added to the container. Do not use abbreviations or chemical formulas.[15]

  • Waste Accumulation and Storage:

    • Collect the waste in the labeled container at or near the point of generation, in an area under the direct control of laboratory personnel.[14] This designated area is often referred to as a Satellite Accumulation Area (SAA).[14]

    • The SAA should be in a well-ventilated location, and secondary containment should be used to prevent spills from reaching drains.[13]

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[13][15]

    • Keep the waste container securely closed at all times, except when adding waste.[3]

  • Arranging for Professional Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (which can vary by institution and regulation), contact your institution's EHS department to arrange for pickup and disposal.[8][13]

    • The ultimate disposal of this type of chemical waste is typically through high-temperature incineration by a licensed hazardous waste disposal facility.[7]

Conclusion

The proper disposal of (3-Methylazetidin-2-yl)methanol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, proper handling, and regulated disposal protocols, we can mitigate the risks associated with this and other hazardous chemicals. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

  • (3,3-dimethylazetidin-2-yl)methanol — Chemical Substance Information - NextSDS. (n.d.).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid.
  • Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • Fisher Scientific. (2009, June 16). SAFETY DATA SHEET - Azetidine hydrochloride.
  • Benchchem. (n.d.). Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide.
  • SAFETY DATA SHEET. (n.d.).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2020, August 11). Safety Data Sheet.
  • Tokyo Chemical Industry. (2024, December 6). SAFETY DATA SHEET - Azetidine-3-carboxylic Acid.
  • MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid-SDS.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Safety Data Sheet. (2018, October 16).
  • Safety Data Sheet - UHP131 L-Azetidine-2-carboxylic acid.pdf. (n.d.).
  • (3-methoxyazetidin-3-yl)methanol hydrochloride — Chemical Substance Information. (n.d.).
  • SAFIN.NET. (2024, August 20). Safety Data Sheet.
  • Fisher Scientific. (2025, May 2). SAFETY DATA SHEET - Methanol.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • ECHA. (n.d.). 3-methylpent-3-en-2-one - Registration Dossier.
  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
  • ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Organic Syntheses. (2009, January 22). Working with Hazardous Chemicals.

Sources

Handling

Operational Guide for Handling (3-Methylazetidin-2-yl)methanol: Safety, PPE, and Procedural Workflows

As drug development increasingly explores strained heterocyclic scaffolds, azetidine derivatives like (3-Methylazetidin-2-yl)methanol have become critical building blocks. However, the inherent ring strain and the basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores strained heterocyclic scaffolds, azetidine derivatives like (3-Methylazetidin-2-yl)methanol have become critical building blocks. However, the inherent ring strain and the basic nature of the secondary amine present unique handling challenges. This guide synthesizes hazard data, personal protective equipment (PPE) requirements, and operational workflows to ensure maximum safety and experimental integrity.

Physicochemical & Hazard Profile

(3-Methylazetidin-2-yl)methanol (CAS: 1932302-73-2) is a bifunctional molecule containing a basic azetidine ring and a primary alcohol. Like other azetidine-methanols, it is classified as an acute toxin and a severe irritant . The basicity of the amine nitrogen (predicted pKa ~10–11) makes it highly irritating to mucous membranes and corrosive to skin upon prolonged contact .

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationCausality & Operational Impact
Molecular Weight 101.15 g/mol Low molecular weight increases volatility; strictly requires fume hood handling.
Physical State Liquid (Predicted)Splash risk during pipetting; necessitates splash-resistant PPE.
Acute Toxicity Cat 4 (Oral/Dermal/Inhalation)Systemic toxicity risk; mandates strict closed-system transfers.
Skin/Eye Irritation Cat 2 / Cat 2A (H315, H319)Basic amine causes rapid lipid bilayer disruption; requires chemical goggles.
STOT SE Cat 3 (H335 / H336)Respiratory tract irritation; strictly prohibits benchtop open-air handling.

Personal Protective Equipment (PPE) Matrix

Selecting PPE for (3-Methylazetidin-2-yl)methanol requires understanding its dual nature as an organic solvent-soluble compound and a corrosive amine .

  • Hand Protection :

    • Primary Choice: Heavy-duty Nitrile (minimum 8 mil thickness) or Butyl rubber gloves.

    • Causality: Amines can rapidly degrade standard latex and thin examination nitrile gloves. The methanol moiety also acts as a penetration enhancer. Double-gloving is mandatory when handling concentrated stock solutions. If a spill occurs on the glove, it must be removed and replaced immediately to prevent breakthrough.

  • Eye & Face Protection :

    • Primary Choice: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Safety glasses with side shields are insufficient. The liquid state and basicity pose a severe risk of corneal damage (H319). If handling volumes >50 mL, a full-face shield must be worn over the goggles to protect the neck and face .

  • Body Protection :

    • Primary Choice: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, plus a chemical-resistant apron for larger volumes.

    • Causality: Synthetic fabrics (like polyester) can melt into the skin if a secondary fire occurs (common when working with organic solvents). Knit cuffs prevent the sleeves from dragging into contaminated areas.

  • Respiratory Protection :

    • Primary Choice: Fume hood (Face velocity ≥ 100 fpm).

    • Causality: Routine handling does not require a respirator if conducted inside a certified fume hood. However, if a spill occurs outside the hood, a NIOSH-approved half-face respirator with organic vapor/acid gas (OV/AG) cartridges is required due to the H335 respiratory irritation hazard.

Mandatory Visualization: Chemical Handling Workflow

HandlingWorkflow A 1. Risk Assessment & PPE Verification B 2. Fume Hood Setup (Face Velocity ≥100 fpm) A->B  Proceed if cleared C 3. Inert Gas Purge (N2/Argon) B->C  Establish environment D 4. Reagent Dispensing (Closed-System Transfer) C->D  Open container E 5. Protocol Execution (Temperature Controlled) D->E  Transfer complete F 6. Quenching & Decontamination E->F  Reaction finished G 7. Waste Segregation (Aqueous vs. Organic) F->G  Dispose safely

Caption: Workflow for the safe handling and exposure mitigation of (3-Methylazetidin-2-yl)methanol.

Operational Workflows

Step 1: Pre-Operational Setup
  • Ventilation Check: Verify fume hood certification and ensure the sash is positioned at the marked operational height.

  • Clearance: Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with the basic azetidine ring .

  • Atmosphere Control: Establish an inert atmosphere (Nitrogen or Argon) using a Schlenk line or balloon setup. Causality: Amines can absorb atmospheric carbon dioxide to form carbamate salts, degrading the reagent's purity and potentially causing pressure buildup in sealed containers.

Step 2: Dispensing Protocol
  • Secure the reagent bottle using a clamp to prevent accidental tipping.

  • Purge the headspace of the reagent bottle with inert gas.

  • Use a gas-tight glass syringe with a stainless steel needle for dispensing. Causality: Plastic syringes can leach plasticizers when exposed to concentrated liquid amines, compromising the structural integrity of the syringe and the purity of the reagent.

  • Transfer the calculated volume dropwise into the reaction vessel, maintaining continuous stirring to dissipate any localized heat of solvation.

Step 3: Post-Operational Decontamination & Disposal
  • Quenching : Residual (3-Methylazetidin-2-yl)methanol in syringes or glassware should be neutralized using a mildly acidic aqueous solution (e.g., 1M HCl or 10% citric acid). Causality: Protonating the amine nitrogen converts the volatile, skin-permeable free base into a water-soluble, non-volatile ammonium salt, drastically reducing inhalation and dermal exposure risks.

  • Glassware Cleaning : After the acidic quench, rinse glassware with copious amounts of water, followed by acetone, before transferring to the general cleaning bath.

  • Waste Segregation : Collect the quenched aqueous waste in a designated "Aqueous Acidic/Amine Waste" container. Do not mix with halogenated organic waste unless the reaction specifically dictates it, to prevent the formation of reactive byproducts.

Emergency Response & Spill Management

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with water for a minimum of 15 minutes in a safety shower. Critical Causality: Do not attempt to neutralize the amine on the skin with an acid. The exothermic neutralization reaction will cause severe secondary thermal burns .

  • Small Spills (<100 mL) : Cover the spill with a chemically inert absorbent material (e.g., diatomaceous earth or sand). Carefully sweep into a compatible, sealable waste container. Wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize trace residues, followed by a thorough water wash .

References

  • NextSDS. "(azetidin-2-yl)methanol — Chemical Substance Information." NextSDS Database.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.[Link]

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide." National Institute for Occupational Safety and Health (NIOSH).[Link]

© Copyright 2026 BenchChem. All Rights Reserved.